PKC-iota inhibitor 1
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-(3-piperazin-1-ylphenyl)-N-pyridin-4-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c22-20-19(21(28)26-17-4-6-23-7-5-17)13-16(14-25-20)15-2-1-3-18(12-15)27-10-8-24-9-11-27/h1-7,12-14,24H,8-11H2,(H2,22,25)(H,23,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMJAALVMGFGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C3=CC(=C(N=C3)N)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Protein Kinase C-Iota (PKC-ι) in Tumor Cell Proliferation and Survival: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C-iota (PKC-ι), an atypical member of the PKC family of serine/threonine kinases, has emerged as a critical player in oncogenesis. Unlike conventional PKCs, its activity is independent of calcium and diacylglycerol. Functioning as a bona fide human oncogene, PKC-ι is frequently overexpressed in a multitude of human cancers, and this overexpression often correlates with poor prognosis and resistance to therapy.[1][2][3][4] This technical guide provides a comprehensive overview of the role of PKC-ι in tumor cell proliferation and survival, detailing its signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for its study.
Data Presentation: Quantitative Insights into PKC-ι's Oncogenic Role
The following tables summarize key quantitative data from various studies, highlighting the significance of PKC-ι in cancer.
Table 1: Impact of PKC-ι Inhibition or Knockdown on Cancer Cell Viability and Proliferation
| Cancer Type | Cell Line | Method of Inhibition/Knockdown | Effect on Viability/Proliferation | Quantitative Data | p-value | Reference |
| Neuroblastoma | BE(2)-C | ICA-1 (PKC-ι inhibitor) | Inhibition of proliferation | 58% inhibition at 0.1µM | P=0.01 | [2] |
| Prostate Cancer (non-malignant) | RWPE-1 | PKC-ι siRNA (50 nM) | Decreased cell viability | 87-96% decrease after 24-72h | Not specified | [1] |
| Prostate Cancer (androgen-independent) | DU-145 | PKC-ι siRNA (150 nM) | Blocked increase in cell number | 80% block compared to control | Not specified | [1] |
| Ovarian Cancer | IGROV | shPKC-ι | Increased cell doubling time | From 27.5h to 30.0h | p = 0.043 | [5] |
Table 2: IC50 Values of PKC-ι Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line(s) | IC50 Value | Reference |
| ICA-1 | Neuroblastoma | BE(2)-C | ~0.1 µM (in kinase assay) | [2] |
| Aurothiomalate (ATM) | Non-Small Cell Lung Cancer | Panel of NSCLC cell lines | ~300 nmol/L to >100 µmol/L | [6] |
Table 3: Correlation of PKC-ι Expression with Clinical Outcomes
| Cancer Type | Number of Patients | Parameter | Correlation with High PKC-ι Expression | Statistical Significance | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Not specified | Median Survival Time | 492 days (high PKC-ι) vs. 681 days (low PKC-ι) | p=0.033 | [7] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Not specified | 5-year Survival Rate | 10% (high PKC-ι) vs. 29.5% (low PKC-ι) | p=0.032 | [7] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Not specified | Hazard Ratio for Poor Survival | 1.670 (95% CI, 1.037-2.688) | p=0.035 | [7] |
| Colorectal Cancer | 42 | Oxaliplatin Resistance | Significantly higher in patients with high PKC-ι | χ2 = 6.02, P = 0.014 | [8][9] |
| Colorectal Cancer | 42 | Metastatic Dissemination | Statistically robust association | P = 0.002 | [8][9] |
| Colorectal Cancer | 42 | Elevated Clinical Stage | Statistically robust association | P = 0.001 | [8][9] |
| Colorectal Cancer | 42 | Progression-Free Survival (PFS) | Significantly shorter in patients with high PKC-ι | P = 0.0006 | [8][9] |
| Non-Small Cell Lung Cancer (NSCLC) | 45 | SUVmax (Tumor Glucose Metabolism) | Positive correlation (r=0.649) | P<0.001 | [10] |
| Non-Small Cell Lung Cancer (NSCLC) | 81 | GLUT1 Expression | Positive correlation (r=0.686) | P<0.001 | [10] |
Table 4: Effects of PKC-ι Knockdown on Downstream Signaling Molecules
| Cancer Type | Cell Line | Downstream Target | Effect of PKC-ι Knockdown | Quantitative Change | Reference |
| Prostate Cancer (non-malignant) | RWPE-1 | Phospho-Bad (Ser155 & Ser136) | Decreased phosphorylation | Not specified | [1] |
| Prostate Cancer (androgen-independent) | DU-145 | PKC-ι protein expression | Decreased expression | 60-70% decrease | [1] |
| Non-Small Cell Lung Cancer | A549, H1650 | GLUT1 protein expression | Decreased expression | Not specified | [11] |
| Non-Small Cell Lung Cancer | A549, H1650 | SLC2A1 (GLUT1) mRNA levels | Decreased expression | Not specified | [11] |
| Ovarian Cancer | IGROV | Cyclin E protein expression | Decreased expression | Not specified | [5] |
Signaling Pathways Involving PKC-ι in Cancer
PKC-ι exerts its oncogenic functions through a complex network of signaling pathways that regulate cell proliferation, survival, and polarity.
The Par6/aPKC Scaffolding Complex
A crucial aspect of PKC-ι signaling is its interaction with the scaffolding protein Par6, forming the aPKC-Par6 complex.[3] This complex is a central regulator of cell polarity, and its disruption is implicated in the loss of tissue architecture and increased invasiveness of cancer cells. The interaction is mediated by the PB1 domains of both proteins.[3]
References
- 1. Role of protein kinase C‐iota in transformed non‐malignant RWPE‐1 cells and androgen‐independent prostate carcinoma DU‐145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma [pubmed.ncbi.nlm.nih.gov]
- 3. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C iota: human oncogene, prognostic marker and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKC iota promotes ovarian tumor progression through deregulation of cyclin E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical protein kinase C iota expression and aurothiomalate sensitivity in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Kinase C Iota is Required for Pancreatic Cancer Cell Transformed Growth and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of Protein Kinase C iota as a prognostic marker and its role in oxaliplatin resistance in colorectal cancer | springermedizin.de [springermedizin.de]
- 9. Overexpression of Protein Kinase C iota as a prognostic marker and its role in oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase C-iota-mediated glycolysis promotes non-small-cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
PKC-iota: A Promising Therapeutic Target in Ovarian and Pancreatic Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Protein Kinase C-iota (PKC-iota), a member of the atypical protein kinase C family, has emerged as a critical oncogene in the pathogenesis of both ovarian and pancreatic cancers. Its overexpression is frequently correlated with poor patient prognosis, highlighting its potential as a valuable therapeutic target. This technical guide provides a comprehensive overview of the role of PKC-iota in these malignancies, detailing its signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to advance the development of novel PKC-iota-targeted therapies.
PKC-iota in Ovarian Cancer
PKC-iota is a bona fide oncogene in ovarian cancer, with its gene, PRKCI, frequently amplified in over 30% of patients, particularly in high-grade serous ovarian tumors.[1][2] This amplification leads to elevated PKC-iota mRNA and protein levels, which are associated with increased tumor stage and grade, and a reduced median survival time for patients.[3] Ovarian cancer cells often exhibit an addiction to PKC-iota, meaning its inhibition can selectively induce apoptosis in cancer cells with PRKCI amplification.[4]
Signaling Pathways in Ovarian Cancer
PKC-iota drives ovarian tumorigenesis through distinct signaling cascades:
-
PI3K/PKC-iota/Cyclin E Pathway: This pathway highlights phosphoinositide 3-kinase (PI3K) as an upstream activator of PKC-iota. Activated PKC-iota, in turn, promotes the deregulation of Cyclin E, a key regulator of the cell cycle, leading to increased cell proliferation and a G1 arrest upon PKC-iota inhibition.[5][6][7]
-
PKC-iota/SOX2/HIPPO/YAP1 Pathway: In chemoresistant, tumor-initiating ovarian cancer cells, PKC-iota activates a novel pathway involving the transcription factor SOX2 and the HIPPO signaling pathway effector YAP1.[2][8] This pathway is crucial for maintaining a stem-like phenotype and resistance to conventional chemotherapy.
Diagram: PKC-iota Signaling in Ovarian Cancer
Caption: Signaling pathways involving PKC-iota in ovarian cancer.
Quantitative Data Summary: PKC-iota in Ovarian Cancer
| Parameter | Finding | Cell Lines/Patient Cohort | Reference |
| Gene Amplification | PRKCI is amplified in over 30% of ovarian cancer patients. | Patient Tumors | [1] |
| Protein Expression | 51.9% of primary ovarian carcinomas express PKC-iota. | Primary Ovarian Carcinomas (n=54) | [9] |
| Correlation with Grade | Positive correlation between PKC-iota expression and histopathological grade. | Primary Ovarian Carcinomas | [9] |
| Survival Correlation | PKC-iota expression is significantly correlated with reduced median survival time (p=0.024). | Primary Ovarian Carcinomas | [10] |
| Inhibitor Efficacy | Auranofin IC50 in SKOV3 cells is ~150 nM after 72h incubation. | SKOV3 ovarian cancer cells | [11] |
| Inhibitor Efficacy | Auranofin is more effective than cisplatin in reducing viability of A2780 and SKOV3 2D cultures. | A2780 and SKOV3 ovarian cancer cells | [12] |
PKC-iota in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC), the most common form of pancreatic cancer, is characterized by a high frequency of KRAS mutations. PKC-iota has been identified as a critical downstream effector of oncogenic K-ras signaling.[13][14] Its expression is significantly elevated in pancreatic tumors compared to adjacent non-tumor tissue and is a strong predictor of poor patient survival.[5][15]
Signaling Pathway in Pancreatic Cancer
The primary signaling axis driven by PKC-iota in pancreatic cancer involves:
-
PKC-iota/Rac1/MEK/ERK1/2 Pathway: PKC-iota activates the small GTPase Rac1, which in turn activates the MEK/ERK1/2 signaling cascade.[11][13] This pathway is essential for transformed growth, cellular invasion, tumor angiogenesis, and metastasis of pancreatic cancer cells.[13][16]
Diagram: PKC-iota Signaling in Pancreatic Cancer
Caption: The PKC-iota/Rac1/MEK/ERK1/2 signaling pathway in pancreatic cancer.
Quantitative Data Summary: PKC-iota in Pancreatic Cancer
| Parameter | Finding | Patient Cohort/Model | Reference |
| mRNA Expression | ~9-fold average increase in PKC-iota mRNA in tumors vs. matched non-tumor tissue. | 28 matched human pancreatic tumor and non-tumor samples | [5] |
| Survival Correlation | High PKC-iota expression correlates with a median survival of 492 days vs. 681 days for low expression. | PDAC Patients | [5][15] |
| 5-Year Survival | 10% for patients with high PKC-iota expression vs. 29.5% for low expression. | PDAC Patients | [5][15] |
| Hazard Ratio | 1.670 for high PKC-iota expression (p=0.035). | PDAC Patients | [5] |
Experimental Protocols
This section provides an overview of key methodologies used to investigate the role of PKC-iota.
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of cells to grow without attachment to a solid surface, a hallmark of cellular transformation.
Diagram: Soft Agar Assay Workflow
Caption: Workflow for the anchorage-independent growth assay.
Protocol:
-
Preparation of Base Agar Layer:
-
Preparation of Top Agarose Layer with Cells:
-
Melt 0.7% agarose and cool to 40°C.
-
Prepare a single-cell suspension of the desired cancer cells.
-
Mix the cell suspension with 2X medium and the 0.7% agarose solution to achieve the final desired cell concentration and a final agarose concentration of ~0.35%.[13]
-
-
Plating and Incubation:
-
Quantification:
-
After the incubation period, stain the colonies with a solution like 0.005% Crystal Violet.
-
Count the number of colonies formed per plate using a microscope or colony counter.[13]
-
Cellular Invasion (Transwell) Assay
This assay measures the ability of cells to migrate through a simulated extracellular matrix, modeling the invasive step of metastasis.
Protocol:
-
Chamber Preparation:
-
Cell Seeding:
-
Starve the cancer cells in serum-free medium.
-
Resuspend the cells in serum-free medium and seed them into the upper chamber of the transwell insert.[14]
-
-
Chemoattractant:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C to allow for cell invasion through the membrane. The incubation time will vary depending on the cell type.
-
-
Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have invaded to the lower surface of the membrane (e.g., with Crystal Violet).
-
Count the number of stained cells in several microscopic fields to determine the extent of invasion.[14]
-
In Vivo Tumorigenicity Assay (Xenograft Model)
This assay evaluates the ability of cancer cells to form tumors in an in vivo setting, typically using immunodeficient mice.
Diagram: Xenograft Model Workflow
Caption: General workflow for an in vivo tumorigenicity assay.
Protocol:
-
Cell Preparation:
-
Animal Injection:
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions with calipers at set intervals to calculate tumor volume (Volume = (Length x Width^2) / 2).[9]
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors for weighing, and further analysis such as histology, immunohistochemistry, or western blotting.[20]
-
Western Blotting for ERK1/2 Phosphorylation
This technique is used to detect the activation of the ERK1/2 signaling pathway by measuring the levels of phosphorylated ERK1/2.
Protocol:
-
Sample Preparation:
-
Lyse cells or homogenized tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).[6][21]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Re-probing:
Conclusion and Future Directions
The evidence strongly implicates PKC-iota as a key driver of tumorigenesis and a viable therapeutic target in both ovarian and pancreatic cancers. Its role in fundamental cancer processes such as proliferation, survival, invasion, and chemoresistance is well-supported by preclinical data. The development of specific inhibitors against PKC-iota holds significant promise for improving patient outcomes in these challenging malignancies.
Future research should focus on:
-
The development of highly potent and selective small molecule inhibitors of PKC-iota.
-
The identification of robust biomarkers to select patients most likely to respond to PKC-iota-targeted therapies.
-
The evaluation of combination therapies, where PKC-iota inhibitors are used in conjunction with standard-of-care chemotherapies or other targeted agents, to overcome resistance and enhance efficacy.
The continued investigation of PKC-iota signaling and the clinical development of its inhibitors are critical steps toward providing new and effective treatment options for patients with ovarian and pancreatic cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Recurrent Copy Number Gains Drive Protein Kinase Cι Expression and Oncogenic Signaling in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addiction to protein kinase Cɩ due to PRKCI gene amplification can be exploited for an aptamer-based targeted therapy in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Iota is Required for Pancreatic Cancer Cell Transformed Growth and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKCiota promotes ovarian tumor progression through deregulation of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo tumorigenesis assay in the murine xenograft model [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Auranofin displays anticancer activity against ovarian cancer cells through FOXO3 activation independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing Auranofin for Second‐Line Use in Chemoresistant Ovarian Cancer: Effects on Tumour Spheroid and Primary Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencedaily.com [sciencedaily.com]
- 16. researchgate.net [researchgate.net]
- 17. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 19. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Tumorigenicity Assays Using Subcutaneous and Orthotopic Xenografts in Immunodeficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Convergent Roles of PKC-iota in the Epithelial-to-Mesenchymal Transition: A Technical Guide for Researchers
Abstract
The epithelial-to-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, wound healing, and cancer metastasis. Atypical protein kinase C iota (PKC-ι), a key regulator of cell polarity, has emerged as a critical driver of EMT. This technical guide provides an in-depth analysis of the signaling pathways and molecular mechanisms by which PKC-ι orchestrates the complex cellular changes associated with EMT. We will explore the core PKC-ι signaling axis, its downstream effectors including the Par6/Smurf1/RhoA complex, and its influence on key EMT-associated transcription factors such as Snail1 and PRRX1. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of PKC-ι in EMT, detailed experimental protocols, and a summary of quantitative data to facilitate further investigation and therapeutic targeting.
Introduction
The epithelial-to-mesenchymal transition (EMT) is a reversible biological process where epithelial cells lose their characteristic features, such as cell-cell adhesion and apical-basal polarity, and acquire a mesenchymal phenotype with enhanced migratory and invasive capabilities[1]. This transition is a hallmark of cancer progression and metastasis[1]. Protein Kinase C iota (PKC-ι), an atypical member of the PKC family, is a well-established oncogene implicated in the progression of various cancers, including melanoma, prostate cancer, and non-small-cell lung cancer[2][3][4]. A growing body of evidence has solidified the role of PKC-ι as a pivotal regulator of EMT.
This guide will dissect the multifaceted role of PKC-ι in EMT, providing a technical resource for the scientific community. We will detail the signaling cascades initiated by PKC-ι, its interaction with key regulatory proteins, and its impact on the transcriptional landscape that governs the EMT phenotype.
The PKC-ι Signaling Network in EMT
PKC-ι drives EMT through a complex and interconnected signaling network. A central axis of this network involves the regulation of cell polarity proteins and the cytoskeleton, as well as the modulation of key transcription factors that orchestrate the EMT program.
The PKC-ι/Par6/Smurf1/RhoA Axis
A cornerstone of PKC-ι-mediated EMT is its interaction with the Par6 polarity protein. Upon activation, PKC-ι forms a complex with Par6, leading to the recruitment of the E3 ubiquitin ligase Smurf1. This complex then targets the small GTPase RhoA for ubiquitination and subsequent proteasomal degradation[1][5][6]. The degradation of RhoA results in the dissolution of tight junctions and a reorganization of the actin cytoskeleton, which are critical steps in the loss of epithelial integrity and the acquisition of a migratory phenotype[1].
Regulation of EMT-Inducing Transcription Factors
PKC-ι also governs the expression and activity of key transcription factors that are master regulators of EMT. Studies have shown that inhibition or knockdown of PKC-ι leads to the downregulation of Snail1 and Paired Related Homeobox 1 (PRRX1)[2][3][4]. These transcription factors are potent repressors of epithelial markers, most notably E-cadherin, and activators of mesenchymal gene expression. The precise mechanism of how PKC-ι regulates Snail1 and PRRX1 is an area of active investigation, with evidence suggesting both transcriptional and post-transcriptional control.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the impact of PKC-ι modulation on key EMT markers and cellular processes.
Table 1: Effect of PKC-ι Inhibition on EMT Marker Protein Expression
| Cell Line | Treatment | E-cadherin (% change) | Vimentin (% change) | Reference |
| Melanoma | ICA-1T (PKC-ι inhibitor) | Significant Increase | Significant Decrease | [1] |
| Melanoma | ICA-1S (PKC-ι inhibitor) | Significant Increase | Significant Decrease | [1] |
| Prostate Cancer (PC-3) | PKC-ι siRNA | +20% (p < 0.05) | -69% (p < 0.05) | [2] |
| Prostate Cancer (DU-145) | PKC-ι siRNA | +19% (p < 0.05) | -59% (p < 0.05) | [2] |
Table 2: Effect of PKC-ι Knockdown on EMT-Related Gene Expression (qPCR)
| Cell Line | Target Gene | Fold Change (vs. control) | p-value | Reference |
| Prostate Cancer (PC-3) | SNAIL1 | Significant Decrease | < 0.05 | [2] |
| Prostate Cancer (PC-3) | PRRX1 | Significant Decrease | < 0.05 | [2] |
| Prostate Cancer (DU-145) | SNAIL1 | Significant Decrease | < 0.05 | [2] |
| Prostate Cancer (DU-145) | PRRX1 | Significant Decrease | < 0.05 | [2] |
Table 3: IC50 Values of PKC-ι Inhibitors
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| ICA-1 | Neuroblastoma (BE(2)-C) | Kinase Activity | ~0.1 µM | [7] |
| ICA-1T | Melanoma | Kinase Activity | >50% inhibition at 5 µM | [8] |
| ICA-1S | Melanoma | Kinase Activity | >50% inhibition at 5 µM | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PKC-ι's role in EMT.
Immunoprecipitation of PKC-ι and Par6
This protocol describes the co-immunoprecipitation of PKC-ι and its binding partner Par6 to demonstrate their interaction within the cell.
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against PKC-ι or Par6 overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against PKC-ι and Par6.
In Vitro Kinase Assay
This protocol is designed to determine if a substrate, such as a recombinant transcription factor, is directly phosphorylated by PKC-ι.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant active PKC-ι enzyme, the purified substrate protein (e.g., recombinant Snail1), and kinase buffer containing ATP and MgCl2.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody against the substrate.
Cell Migration and Invasion Assays
These assays are used to quantify the effect of PKC-ι modulation on the migratory and invasive potential of cells.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (typically with 8 µm pores) with a layer of Matrigel or other extracellular matrix components. For migration assays, this step is omitted.
-
Cell Seeding: Seed cells in serum-free medium into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period of 12-48 hours, allowing the cells to migrate or invade through the porous membrane.
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet. Elute the stain and measure the absorbance, or count the stained cells under a microscope.
Upstream Regulation of PKC-ι in EMT
The activation of PKC-ι in the context of EMT is often triggered by extracellular signals from the tumor microenvironment. Transforming growth factor-beta (TGF-β) is a potent inducer of EMT and has been shown to activate PKC-ι signaling[1][8]. The binding of TGF-β to its receptor can initiate a signaling cascade that leads to the phosphorylation and activation of PKC-ι, thereby triggering the downstream events that drive the mesenchymal transition.
Conclusion
PKC-ι is a central node in the complex signaling network that drives the epithelial-to-mesenchymal transition. Its ability to disrupt cell polarity, remodel the cytoskeleton, and regulate key EMT-inducing transcription factors underscores its significance in cancer progression and metastasis. The information and protocols provided in this technical guide offer a valuable resource for researchers seeking to further unravel the intricacies of PKC-ι signaling and to develop novel therapeutic strategies that target this critical oncogenic kinase. Further research is warranted to fully elucidate the upstream activators of PKC-ι and its direct nuclear targets to develop more specific and effective inhibitors for clinical use.
References
- 1. Oncogenic PKC-ι activates Vimentin during epithelial-mesenchymal transition in melanoma; a study based on PKC-ι and PKC-ζ specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical PKCs activate Vimentin to facilitate prostate cancer cell motility and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of RhoA by Smurf1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. researchgate.net [researchgate.net]
Genetic Amplification of the PKC-iota Gene in Human Tumors: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C iota (PKC-iota), encoded by the PRKCI gene, is a member of the atypical PKC subfamily of serine/threonine kinases.[1] Unlike conventional and novel PKCs, its activity is independent of calcium and diacylglycerol.[2] Mounting evidence has solidified PKC-iota's role as a bona fide human oncogene, implicated in the tumorigenesis of a wide array of cancers, including those of the lung, ovary, pancreas, and colon.[3] Its overexpression is linked to critical aspects of the malignant phenotype, such as uncontrolled proliferation, survival, invasion, and metastasis.[1][3]
One of the primary mechanisms driving the oncogenic activity of PKC-iota is the amplification of the PRKCI gene, located on the chromosomal arm 3q26.[4] This region is one of the most frequently amplified segments of the genome in human cancers.[5] This genetic alteration leads to the overexpression of PKC-iota protein, which in turn activates downstream signaling pathways that promote cancer progression.[5] This technical guide provides a comprehensive overview of the genetic amplification of PRKCI in human tumors, including its prevalence, methods for its detection and analysis, and the key signaling pathways it impacts.
Data Presentation: Prevalence of PRKCI Gene Amplification
The amplification of the PRKCI gene is a frequent event across a multitude of human cancers. Analysis of data from The Cancer Genome Atlas (TCGA) reveals significant copy number gains (CNG) and high-level amplifications in numerous tumor types. The following table summarizes the prevalence of PRKCI copy number alterations across 23 different cancers.[5]
| Tumor Type | Abbreviation | % Tumors with Copy Number Gain (GISTIC +1 or +2) | % Tumors with High-Level Amplification (GISTIC +2) |
| Lung Squamous Cell Carcinoma | LUSC | >50% | High |
| Ovarian Serous Cystadenocarcinoma | OV | >50% | High |
| Cervical Squamous Cell Carcinoma | CESC | >50% | High |
| Head and Neck Squamous Cell Carcinoma | HNSC | >50% | High |
| Esophageal Carcinoma | ESCA | >50% | High |
| Bladder Urothelial Carcinoma | BLCA | >50% | High |
| Lung Adenocarcinoma | LUAD | Moderate | Moderate |
| Breast Invasive Carcinoma | BRCA | Moderate | Moderate |
| Stomach Adenocarcinoma | STAD | Moderate | Moderate |
| Sarcoma | SARC | Moderate | Moderate |
| Liver Hepatocellular Carcinoma | LIHC | Moderate | Moderate |
| Uterine Corpus Endometrial Carcinoma | UCEC | Moderate | Moderate |
| Glioblastoma Multiforme | GBM | Low | Low |
| Brain Lower Grade Glioma | LGG | Low | Low |
| Kidney Renal Clear Cell Carcinoma | KIRC | Low | Low |
| Kidney Renal Papillary Cell Carcinoma | KIRP | Low | Low |
| Colon Adenocarcinoma | COAD | Low | Low |
| Rectum Adenocarcinoma | READ | Low | Low |
| Prostate Adenocarcinoma | PRAD | Low | Low |
| Skin Cutaneous Melanoma | SKCM | Low | Low |
| Pancreatic Adenocarcinoma | PAAD | Low | Low |
| Pheochromocytoma & Paraganglioma | PCPG | Low | Low |
| Uveal Melanoma | UVM | Low | Low |
Data adapted from analysis of The Cancer Genome Atlas (TCGA) PanCancer Atlas Studies.[5] GISTIC (Genomic Identification of Significant Targets in Cancer) scores are used to define copy number alterations, with +1 indicating a low-level gain and +2 indicating a high-level amplification.
Experimental Protocols
Fluorescence In Situ Hybridization (FISH) for PRKCI Gene Amplification Detection
FISH is a powerful technique to visualize and quantify gene amplification directly in tissue sections or cell preparations. This protocol is adapted for the detection of PRKCI amplification at the 3q26 locus in formalin-fixed, paraffin-embedded (FFPE) tissues.[6][7]
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deparaffinization and rehydration solutions
-
Target retrieval solution (e.g., citrate buffer, pH 6.0)
-
Protease solution (e.g., pepsin)
-
PRKCI gene-specific probe (e.g., BAC clone RP11-81K8) and a chromosome 3 centromeric probe (CEP3) labeled with different fluorophores
-
Hybridization buffer
-
Wash buffers (e.g., 0.3% NP-40/0.4x SSC)
-
DAPI counterstain
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Rehydrate through a series of ethanol washes: 100% (2x, 5 min), 95% (2 min), 80% (2 min), and 70% (2 min).
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in a pre-heated target retrieval solution at 95-100°C for 15-30 minutes.
-
Allow slides to cool to room temperature in the same solution.
-
-
Protease Digestion:
-
Incubate slides in protease solution at 37°C for 10-20 minutes. The exact time should be optimized based on tissue type.
-
Rinse slides in deionized water.
-
-
Probe Preparation and Hybridization:
-
Prepare a probe mixture containing the PRKCI and CEP3 probes in hybridization buffer.
-
Denature the probe mixture at 75°C for 5-10 minutes.
-
Apply the probe mixture to the tissue section and cover with a coverslip.
-
Denature the slides with the probe at 75°C for 5 minutes.
-
Hybridize overnight at 37°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slides in a stringent wash buffer at 72°C for 2-5 minutes.
-
Wash in a less stringent wash buffer at room temperature.
-
-
Counterstaining and Mounting:
-
Apply DAPI counterstain for 10 minutes in the dark.
-
Rinse briefly and mount with antifade medium.
-
-
Analysis:
-
Visualize the signals using a fluorescence microscope.
-
Score at least 60 non-overlapping tumor cell nuclei.
-
Calculate the ratio of PRKCI signals to CEP3 signals. A ratio of >2.0 is typically considered amplification.
-
Quantitative PCR (qPCR) for PRKCI Gene Copy Number Analysis
qPCR provides a quantitative measure of gene copy number relative to a reference gene.
Materials:
-
Genomic DNA extracted from tumor and normal tissues
-
qPCR instrument
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for the PRKCI gene and a reference gene (e.g., RNase P)
-
Nuclease-free water
Protocol:
-
Primer Design:
-
Design primers for a unique region within the PRKCI gene and a stable diploid reference gene.
-
Ensure primers have similar melting temperatures and produce amplicons of 70-150 bp.
-
-
DNA Quantification and Dilution:
-
Accurately quantify the concentration of genomic DNA from tumor and normal samples.
-
Dilute all DNA samples to a standard concentration (e.g., 5 ng/µL).
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing qPCR master mix, forward and reverse primers for either the PRKCI or the reference gene, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add the diluted genomic DNA to the respective wells. Include no-template controls for each primer set.
-
-
qPCR Cycling:
-
Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the PRKCI and the reference gene in each sample.
-
Calculate the ΔCt for each sample: ΔCt = Ct(PRKCI) - Ct(reference).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(tumor) - ΔCt(normal).
-
The copy number of PRKCI in the tumor sample relative to the normal sample is calculated as 2^(-ΔΔCt).
-
Immunohistochemistry (IHC) for PKC-iota Protein Expression
IHC is used to detect the presence and localization of the PKC-iota protein in tissue sections, providing a correlation between gene amplification and protein overexpression.[8]
Materials:
-
FFPE tissue sections
-
Deparaffinization and rehydration reagents
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody: anti-PKC-iota monoclonal antibody (e.g., clone 3A1B6)[9]
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
As described in the FISH protocol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in citrate buffer as described in the FISH protocol.[10]
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the anti-PKC-iota primary antibody (diluted according to manufacturer's instructions, typically 1:150-1:600) overnight at 4°C in a humidified chamber.[9]
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
-
Chromogen Development:
-
Wash with PBS.
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through an ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope.
-
Score the intensity and percentage of stained tumor cells.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
References
- 1. Protein kinase C iota: human oncogene, prognostic marker and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase C iota as a Therapeutic Target in Alveolar Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRKCI promotes immune suppression in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recurrent Copy Number Gains Drive Protein Kinase Cι Expression and Oncogenic Signaling in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amplification of the 3q26.3 Locus Is Associated with Progression to Invasive Cancer and Is a Negative Prognostic Factor in Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Fluorescence In Situ Hybridization (FISH) in Diagnosis and Tailored Therapies in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amplification of PRKCI, located in 3q26, is associated with lymph node metastasis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacld.com [iacld.com]
- 10. genscript.com [genscript.com]
Methodological & Application
Application Notes and Protocols for PKC-iota Inhibitor 1 in Cell Culture
Introduction
Protein Kinase C iota (PKC-ι) is an atypical isoform of the PKC family of serine/threonine kinases.[1] Unlike conventional PKCs, its activity is independent of calcium and diacylglycerol.[1] PKC-iota is recognized as a bona fide human oncogene, frequently overexpressed in various cancers, including prostate, ovarian, and non-small cell lung cancer.[2][3] Its overexpression is often correlated with poor prognosis and resistance to apoptosis.[2][3] PKC-iota plays a crucial role in signaling pathways that regulate cell proliferation, survival, and polarity.[1] Consequently, the development of specific PKC-iota inhibitors is a promising therapeutic strategy in oncology.
"PKC-iota inhibitor 1" is a representative small molecule inhibitor designed for high potency and selectivity against PKC-iota, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for its use in cell culture experiments to assess its biological effects.
Data Presentation
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Reference |
| Molecular Weight | 374.44 g/mol | MedChemExpress |
| Formula | C₂₁H₂₂N₆O | MedChemExpress |
| CAS Number | 2328094-11-5 | MedChemExpress |
| Solubility | DMSO: 125 mg/mL (333.83 mM) | [4] |
| Storage (Stock Solution) | -20°C for up to 1 year; -80°C for up to 2 years. Aliquot to avoid repeated freeze-thaw cycles. | [4] |
Table 2: In Vitro Efficacy of Representative PKC-iota Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| ICA-1 | BE(2)-C | Neuroblastoma | Kinase Activity | IC₅₀ | ~0.1 µM | [1] |
| DU-145 | Prostate Cancer | Cell Proliferation | - | Significant inhibition at 1, 5, 10 µM | [2] | |
| PC-3 | Prostate Cancer | Cell Proliferation | - | Significant inhibition at 1, 5, 10 µM | [2] | |
| This compound (Compound 19) | Huh-7 | Hepatocellular Carcinoma | Cell Growth | GI₅₀ | 11.3 µM | [5] |
| - | - | Kinase Activity | IC₅₀ | 0.34 µM | [5] | |
| ICA-1S | ES-2 | Ovarian Cancer | Cell Proliferation | IC₅₀ | 15 µM | [6] |
| HEY-T30 | Ovarian Cancer | Cell Proliferation | IC₅₀ | 25 µM | [6] | |
| OVCAR-3 | Ovarian Cancer | Cell Proliferation | IC₅₀ | 45 µM | [6] | |
| 786-0 | Renal Cell Carcinoma | Cell Viability | ~30% reduction at 10 µM | [3] | ||
| Caki-1 | Renal Cell Carcinoma | Cell Viability | ~30% reduction at 10 µM | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound (MW: 374.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add 267.1 µL of anhydrous DMSO per 1 mg of this compound.
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[4]
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[4]
Protocol 2: Cell Viability/Proliferation Assay (MTT-based)
This protocol details a method to assess the effect of this compound on the viability and proliferation of cancer cells using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest (e.g., DU-145, PC-3)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of complete culture medium.[2]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., DU-145)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10⁵ cells/well in 2 mL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM of ICA-1) or vehicle control (DMSO) for a specified time (e.g., 72 hours).[2]
-
Harvest the cells by trypsinization. Also, collect the floating cells from the medium as they may be apoptotic.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Protocol 4: Western Blot Analysis of PKC-iota Signaling Pathways
This protocol provides a method for analyzing the protein expression and phosphorylation status of key components in the PKC-iota signaling pathways after treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., DU-145, Caki-1)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 3 for suggestions)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and for the appropriate duration (e.g., 10 µM ICA-1 for 72 hours).[2][3]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 35 µg) per lane on an SDS-PAGE gel.[2]
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify the protein levels, normalizing to a loading control like β-actin or GAPDH.
Table 3: Recommended Primary Antibodies for Western Blotting
| Target Protein | Suggested Dilution | Supplier Example |
|---|---|---|
| Total PKC-iota | 1:1000 - 1:5000 | Proteintech (13883-1-AP), Abcam (ab5282) |
| Phospho-PKC-iota (Thr555) | 1:1000 | - |
| Total Cdk7 | 1:1000 | - |
| Phospho-Cdk7 (Thr170) | 1:1000 | - |
| Total Cdk2 | 1:1000 | - |
| Phospho-Cdk2 (Thr160) | 1:1000 | - |
| Total ERK1/2 | 1:1000 | - |
| Phospho-ERK1/2 | 1:1000 | - |
| IκBα | 1:1000 | - |
| Cleaved PARP | 1:1000 | - |
| Cleaved Caspase-3 | 1:1000 | - |
| β-actin (Loading Control) | 1:5000 | - |
Mandatory Visualization
Caption: Experimental workflow for using this compound in cell culture.
Caption: Key signaling pathways modulated by PKC-iota and its inhibition.
References
- 1. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKC iota Monoclonal Antibody (3A1B6) (66493-1-IG) [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of PKC-iota Inhibitors in Neuroblastoma Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C-iota (PKC-ι), an atypical PKC isoform, has emerged as a significant oncogene implicated in the growth, survival, and drug resistance of various cancers, including neuroblastoma.[1] Neuroblastoma, a pediatric cancer of the sympathetic nervous system, often presents challenges in treatment, particularly in cases of drug resistance.[2] Targeting PKC-ι offers a promising therapeutic strategy to overcome these challenges. This document provides detailed application notes and protocols for studying the effects of PKC-iota inhibitors in neuroblastoma cellular models, with a focus on the potent and specific inhibitor, ICA-1.[2]
Data Presentation
Table 1: Inhibitor Potency Against PKC-ι
| Inhibitor | Target | IC50 | Cell Line | Assay | Reference |
| ICA-1 | PKC-ι | ~0.1 µM | - | Kinase Activity Assay | [2][3] |
| Aurothiomalate | PKC-ι | ~100 µM | - | Kinase Activity Assay | [4] |
Table 2: Effects of PKC-ι Inhibitor ICA-1 on Neuroblastoma Cells
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| BE(2)-C | 0.1 µM ICA-1 | Inhibition of Proliferation | 58% reduction at 48h | [2][3] |
| BE(2)-C | 50 µM ICA-1S | Reduction of PKC-ι expression | 27.7% decrease | [5] |
| BE(2)-M17 | 50 µM ICA-1S | Reduction of PKC-ι expression | 32.0% decrease | [5] |
| BE(2)-C | 50 µM ICA-1S | Reduction of pPKC-ι (T555) expression | 15.2% decrease | [5] |
| BE(2)-M17 | 50 µM ICA-1S | Reduction of pPKC-ι (T555) expression | 44.6% decrease | [5] |
| BE(2)-C | 50 µM ICA-1S | Reduction of Smad2/3 expression | 29.3% decrease | [5] |
| BE(2)-M17 | 50 µM ICA-1S | Reduction of Smad2/3 expression | 28.3% decrease | [5] |
Signaling Pathway
The primary signaling pathway implicated in the pro-proliferative effects of PKC-ι in neuroblastoma involves the phosphorylation and activation of Cyclin-Dependent Kinase 7 (Cdk7), which in turn activates Cdk2.[2][5] Inhibition of PKC-ι by compounds like ICA-1 disrupts this cascade, leading to decreased cell proliferation and the induction of apoptosis.[2]
Experimental Workflow
A typical workflow for evaluating PKC-iota inhibitors in neuroblastoma cellular models involves culturing the cells, treating them with the inhibitor, and then assessing the effects on cell viability, protein expression, and apoptosis.
Experimental Protocols
Neuroblastoma Cell Culture and Drug Treatment
1.1. Materials:
-
Neuroblastoma cell lines: BE(2)-C (ATCC CRL-2268) or BE(2)-M17 (ATCC CRL-2267).
-
Growth Medium for BE(2)-C: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Growth Medium for BE(2)-M17: EMEM:Ham's F12 (1:1) supplemented with 2mM L-Glutamine, 1% Non-Essential Amino Acids (NEAA), and 15% FBS (Heat Inactivated).[6]
-
PKC-ι inhibitor (e.g., ICA-1)
-
Vehicle control (e.g., DMSO or sterile water)
-
Tissue culture flasks, plates, and other sterile consumables.
1.2. Protocol:
-
Culture neuroblastoma cells in a 37°C incubator with 5% CO2.
-
For routine passaging, split sub-confluent cultures (70-80%) using 0.05% Trypsin-EDTA.[7] Seeding density for BE(2)-C can be 2-4x10,000 cells/cm² and for BE(2)-M17, 1-4x10,000 cells/cm².[6][7]
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction).
-
Allow cells to adhere and grow for 24 hours before treatment.
-
Prepare stock solutions of the PKC-ι inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitor to the desired final concentrations in fresh growth medium.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
Cell Viability (MTT) Assay
2.1. Materials:
-
Treated neuroblastoma cells in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
2.2. Protocol:
-
Following the drug treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for PKC-ι and Downstream Targets
3.1. Materials:
-
Treated neuroblastoma cells in 6-well plates.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Anti-PKC-ι
-
Anti-phospho-PKC-ι (T555)
-
Anti-Cdk7
-
Anti-Cdk2
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
3.2. Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.[5]
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
4.1. Materials:
-
Treated neuroblastoma cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
4.2. Protocol:
-
Harvest the cells, including any floating cells from the culture medium, by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic). Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Role of Protein Kinase C-iota in Neuroblastoma and the Effect of ICA-1" by Prajit P. Pillai [digitalcommons.usf.edu]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 14-3-3 and Smad2/3 are crucial mediators of atypical-PKCs: Implications for neuroblastoma progression [frontiersin.org]
- 6. BE(2)-M17. Culture Collections [culturecollections.org.uk]
- 7. BE(2)-C. Culture Collections [culturecollections.org.uk]
Application of PKC-iota Inhibitors in Breast Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C iota (PKC-ι) is a member of the atypical PKC subfamily and has been identified as a crucial oncogene in various cancers, including breast cancer.[1][2] Its overexpression is frequently observed in breast cancer tissues, particularly in aggressive subtypes like Triple-Negative Breast Cancer (TNBC), and is associated with invasive progression and metastasis.[1][3][4] PKC-ι plays a significant role in regulating key cellular processes such as cell proliferation, survival, and polarity.[4][5] Consequently, the inhibition of PKC-ι has emerged as a promising therapeutic strategy, prompting extensive research into the efficacy and mechanisms of PKC-iota inhibitors in breast cancer.
These application notes provide an overview of the use of PKC-iota inhibitors in breast cancer research, including their mechanism of action, effects on cancer cells, and detailed protocols for key experimental assays.
Mechanism of Action of PKC-iota Inhibitors
PKC-iota inhibitors exert their anti-cancer effects by interfering with critical signaling pathways that drive breast cancer progression. One of the primary mechanisms is the disruption of the MAPK/JNK and NF-κB signaling cascades .
PKC-ι has been shown to regulate an oncogenic positive feedback loop involving the MAPK/JNK signaling pathway, the transcription factor c-Jun (a component of the AP-1 complex), and the pro-inflammatory cytokine TNF-α.[1][3] PKC-ι can phosphorylate and activate components of this pathway, leading to increased cell proliferation and survival. Specific inhibitors of PKC-ι, such as ICA-1S , have been demonstrated to block these effects, resulting in reduced proliferation and induction of apoptosis in breast cancer cells.[1]
Furthermore, PKC-ι is implicated in the activation of the NF-κB pathway, a critical regulator of cancer cell survival.[6] PKC-ι can associate with and phosphorylate IKKα/β, leading to the activation and nuclear translocation of NF-κB/p65.[6][7] By inhibiting PKC-ι, it is possible to suppress this pro-survival pathway.
Key PKC-iota Inhibitors in Breast Cancer Research
Several small molecule inhibitors targeting PKC-iota have been utilized in preclinical breast cancer studies.
| Inhibitor | Target | Cell Lines Tested | Observed Effects | Reference |
| ICA-1S | PKC-ι specific inhibitor | MCF-7, BT-549 | Significantly inhibited cell proliferation, induced apoptosis, reduced expression of MAPK/JNK pathway proteins, c-Jun, and TNF-α.[1] | [1] |
| Aurothioglucose (ATG) | Disrupts PKC-ι-Par6 interaction | A549 (NSCLC) | Blocks PKC-ι-dependent signaling to Rac1, inhibits transformed growth. | [8] |
| PKC-iota inhibitor 1 | PKC-ι inhibitor (IC50: 0.34 µM) | Huh-7 (Hepatocellular carcinoma) | Weak growth inhibitory effects. | [9] |
Signaling Pathways and Experimental Workflow Diagrams
PKC-iota Signaling in Breast Cancer
The following diagram illustrates the central role of PKC-iota in oncogenic signaling pathways in breast cancer.
Caption: PKC-iota signaling network in breast cancer.
General Experimental Workflow
This diagram outlines a typical workflow for evaluating the efficacy of PKC-iota inhibitors in breast cancer cell lines.
Caption: Workflow for PKC-ι inhibitor studies.
Experimental Protocols
Cell Culture
-
Cell Lines: MCF-7 (ER-positive) and BT-549 (Triple-Negative) are commonly used breast cancer cell lines. MDA-MB-468 is another estrogen-independent line used in PKC-ι research.[1][6][10]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.[11]
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies to assess the effect of PKC-iota inhibitors on cell proliferation.[12]
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: The following day, treat the cells with various concentrations of the PKC-iota inhibitor (e.g., 0.1 µM to 50 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation levels following inhibitor treatment.[11][13]
-
Cell Lysis: After treatment with the PKC-iota inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% or 12% polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PKC-ι, phosphorylated JNK, total JNK, c-Jun, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of PKC-iota inhibitors.[14]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Inhibitor Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the PKC-iota inhibitor (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. Monitor the body weight and general health of the mice throughout the study.
-
Tumor Analysis: At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or western blotting).
Conclusion
PKC-iota is a validated and promising target in breast cancer therapy. The use of specific inhibitors has demonstrated significant anti-tumor effects in preclinical models, primarily through the disruption of key oncogenic signaling pathways. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments aimed at further elucidating the role of PKC-iota in breast cancer and developing novel therapeutic strategies targeting this kinase.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PKCλ/ι signaling promotes triple-negative breast cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the role of PRKCI and key-cancer related genes in breast cancer development and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 8. A novel small-molecule inhibitor of protein kinase Ciota blocks transformed growth of non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. brieflands.com [brieflands.com]
Application Notes and Protocols for the Immunoprecipitation of PKC-iota Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Protein Kinase C iota (PKC-iota), an atypical member of the PKC family, is a serine/threonine kinase that has emerged as a significant player in cell polarity, proliferation, and oncogenic transformation.[1] Unlike conventional PKCs, its activity is independent of calcium and diacylglycerol. PKC-iota is frequently overexpressed in various human cancers, including non-small-cell lung cancer (NSCLC), and has been identified as a bona fide human oncogene.[1][2] Its role in driving cancer progression is linked to its participation in multiple signaling pathways that control transformed growth, invasion, and survival.[1][2]
The study of PKC-iota's protein-protein interactions is crucial for elucidating the molecular mechanisms by which it exerts its cellular functions and for identifying potential therapeutic targets.[1] Immunoprecipitation (IP) coupled with mass spectrometry (MS) is a powerful technique to identify novel binding partners and understand the composition of PKC-iota-containing protein complexes.[3][4] Co-immunoprecipitation (Co-IP) followed by Western blotting is a standard method to validate these interactions.[5][6]
Key interacting partners of PKC-iota include proteins involved in cell polarity, such as Par6 and LLGL1, and scaffold proteins like SQSTM1/p62.[1][7][8] The interaction with Par6 is particularly critical for oncogenic signaling, often leading to the activation of the small GTPase Rac1 and downstream effector pathways.[1][2] Understanding the dynamics of these interactions can provide valuable insights into cancer biology and aid in the development of targeted therapies.
Identified PKC-iota Interacting Proteins
The following table summarizes known interacting partners of PKC-iota identified through various methods, including co-immunoprecipitation and mass spectrometry.
| Interacting Protein | Gene Symbol | Function of Interactor | Validation Method |
| Partitioning defective 6 homolog alpha | PARD6A | Scaffolding protein involved in cell polarity and signaling.[1][8] | Co-immunoprecipitation[2][9] |
| Sequestosome-1 | SQSTM1 | Scaffolding protein involved in autophagy and signal transduction.[7][8] | Co-immunoprecipitation, Proximity-dependent biotinylation (BioID)[7] |
| LLGL1 | LLGL1 | Tumor suppressor involved in cell polarity.[10] | Co-immunoprecipitation[10] |
| Rac1 | RAC1 | Small GTPase involved in cell motility, proliferation, and signaling.[1] | Functional assays downstream of PKC-iota/Par6 interaction[2] |
| N-cadherin | CDH2 | Calcium-dependent cell-cell adhesion glycoprotein.[10] | Co-immunoprecipitation, Pull-down assay[10] |
| MAP1LC3/LC3 | MAP1LC3B | Key protein in autophagy. | Proximity-dependent biotinylation (BioID), Co-immunoprecipitation[7] |
Experimental Protocols
Immunoprecipitation (IP) of Endogenous PKC-iota for Mass Spectrometry
This protocol is designed for the identification of PKC-iota interacting proteins from cell lysates using an antibody against endogenous PKC-iota, followed by mass spectrometry analysis.
Materials:
-
Cells expressing endogenous PKC-iota (e.g., A549, H1299 NSCLC cell lines)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™)
-
Anti-PKC-iota antibody (validated for IP)
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40)
-
Elution Buffer: 0.1 M glycine, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Sample buffer for mass spectrometry
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand.
-
Add the anti-PKC-iota antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Collect the eluate and neutralize it by adding Neutralization Buffer.
-
-
Sample Preparation for Mass Spectrometry:
Co-Immunoprecipitation (Co-IP) and Western Blot Validation
This protocol describes the validation of a specific interaction between PKC-iota and a putative interacting protein ("Prey") using Co-IP followed by Western blotting.
Materials:
-
Cell lysate prepared as in the IP protocol.
-
Anti-PKC-iota antibody (for IP)
-
Antibody against the "Prey" protein (for Western blot detection)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies for Western blotting
-
Chemiluminescent substrate
Procedure:
-
Immunoprecipitation:
-
Perform the immunoprecipitation of PKC-iota as described in the IP protocol (steps 1 and 2). Use an isotype control IgG in a parallel sample as a negative control.
-
-
Washing:
-
Wash the beads as described in the IP protocol.
-
-
Elution for Western Blot:
-
After the final wash, resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the "Prey" protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate. A band corresponding to the "Prey" protein in the PKC-iota IP lane (but not in the IgG control lane) confirms the interaction.
-
Visualizations
Experimental Workflow
Caption: Workflow for Immunoprecipitation of PKC-iota Interacting Proteins.
PKC-iota Signaling Pathways
Caption: Key Signaling Pathways Involving PKC-iota.
References
- 1. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C iota as a Therapeutic Target in Alveolar Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling the interactome of protein kinase C ζ by proteomics and bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 7. The interplay between PRKCI/PKCλ/ι, SQSTM1/p62, and autophagy orchestrates the oxidative metabolic response that drives liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Atypical Protein Kinase C Phosphorylates Par6 and Facilitates Transforming Growth Factor β-Induced Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Llgl1 connects cell polarity with cell-cell adhesion in embryonic neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Apoptosis Induction by PKC-iota Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing apoptosis induced by Protein Kinase C-iota (PKC-ι) inhibitors. It is designed to guide researchers in selecting and performing key experiments to quantify and characterize the apoptotic response to these potential therapeutic agents.
Introduction to PKC-iota and Apoptosis
Protein Kinase C-iota (PKC-ι) is an atypical isoform of the PKC family of serine/threonine kinases. It has been identified as a bona fide oncogene, overexpressed in a variety of cancers, including prostate, breast, and melanoma. PKC-ι plays a crucial role in promoting cell survival, proliferation, and metastasis, in part by suppressing apoptosis (programmed cell death). Inhibition of PKC-ι has emerged as a promising therapeutic strategy to induce apoptosis in cancer cells. This document outlines the primary methods to assess the efficacy of PKC-ι inhibitors in inducing apoptosis.
Key Techniques for Apoptosis Assessment
Several well-established techniques can be employed to detect and quantify apoptosis. The choice of method often depends on the specific stage of apoptosis being investigated and the experimental context. The primary techniques covered in these notes are:
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: A method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase Activity Assays: Measurement of the activity of caspases, the key executioner enzymes of the apoptotic cascade.
-
Western Blotting: Detection of changes in the expression levels of key apoptosis-related proteins.
Quantitative Analysis of Apoptosis Induction by PKC-iota Inhibitors
The following tables summarize quantitative data from studies that have investigated the pro-apoptotic effects of various PKC-ι inhibitors.
Table 1: Apoptosis Induction in Prostate Cancer Cells Treated with PKC-ι Inhibitors
| Cell Line | Inhibitor | Concentration | Duration (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| DU-145 | ICA-1 | 10 µM | 72 | Data not quantified in %; significant increase in cleaved caspase-3 and PARP observed via Western blot. | [1][2] |
| PC-3 | ICA-1 | 10 µM | 72 | Data not quantified in %; significant increase in cleaved caspase-3 and PARP observed via Western blot. | [1][2] |
| DU-145 | ACPD | 10 µM | 72 | Data not quantified in %; significant increase in cleaved caspase-3 and PARP observed via Western blot. | [1][2] |
| PC-3 | ACPD | 10 µM | 72 | Data not quantified in %; significant increase in cleaved caspase-3 and PARP observed via Western blot. | [1][2] |
Table 2: Apoptosis Induction in Breast Cancer Cells Treated with a PKC-ι Inhibitor
| Cell Line | Inhibitor | Concentration | Duration (hours) | Method | Finding | Reference |
| MCF-7 | ICA-1S | Not specified | Not specified | Flow Cytometry | Significantly induced apoptosis. | [3][4] |
| BT-549 | ICA-1S | Not specified | Not specified | Flow Cytometry | Significantly induced apoptosis. | [3][4] |
Table 3: Apoptosis Induction in Melanoma Cells Treated with PKC-ι Inhibitors
| Cell Line | Inhibitor | Concentration | Duration (hours) | Method | Finding | Reference |
| SK-MEL-2 | ACPD | Not specified | Not specified | Western Blot | Increased levels of cleaved PARP and Caspase-3, indicating apoptosis. | [5][6] |
| MeWo | ACPD | Not specified | Not specified | Western Blot | Increased levels of cleaved PARP and Caspase-3, indicating apoptosis. | [5][6] |
| SK-MEL-2 | DNDA | Not specified | Not specified | Western Blot | Increased levels of cleaved PARP and Caspase-3, indicating apoptosis. | [5][6] |
| MeWo | DNDA | Not specified | Not specified | Western Blot | Increased levels of cleaved PARP and Caspase-3, indicating apoptosis. | [5][6] |
Signaling Pathways Involved in PKC-iota-Mediated Apoptosis Inhibition
PKC-ι promotes cell survival by activating several downstream signaling pathways that suppress apoptosis. Inhibition of PKC-ι can reverse this effect, leading to the activation of pro-apoptotic pathways. The diagram below illustrates the key signaling pathways involved.
Caption: PKC-ι signaling pathways promoting cell survival and their inhibition leading to apoptosis.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
PKC-ι inhibitor of interest
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with the PKC-ι inhibitor at various concentrations and for different durations. Include a vehicle-treated control group.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect the cells and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Experimental workflow for Annexin V/PI staining.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
This protocol is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The TUNEL assay is based on the ability of the enzyme Terminal deoxynucleotidyl Transferase (TdT) to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled dUTPs can be fluorescently tagged for detection by fluorescence microscopy or flow cytometry.
Materials:
-
PKC-ι inhibitor of interest
-
Cell culture medium and supplements
-
PBS
-
4% Paraformaldehyde in PBS (for fixation)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate or in a multi-well imaging plate. Treat the cells with the PKC-ι inhibitor as described in the Annexin V protocol.
-
Fixation:
-
Wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash the cells twice with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically a mixture of TdT enzyme, labeled dUTPs, and reaction buffer).
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[8][9][10]
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes at room temperature.
-
-
Imaging:
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Data Interpretation: Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei relative to the total number of nuclei (DAPI/Hoechst stained) in several random fields of view.
Caption: Experimental workflow for the TUNEL assay.
Caspase-3/7 Activity Assay
This protocol measures the activity of the key executioner caspases, caspase-3 and caspase-7.
Principle: This assay utilizes a specific peptide substrate for caspase-3 and caspase-7 (e.g., DEVD) conjugated to a reporter molecule, which can be a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., AMC, Rhodamine 110). Upon cleavage by active caspases in apoptotic cell lysates, the reporter molecule is released and can be quantified using a spectrophotometer or fluorometer.
Materials:
-
PKC-ι inhibitor of interest
-
Cell culture medium and supplements
-
PBS
-
Cell Lysis Buffer
-
Caspase-3/7 Activity Assay Kit (containing caspase substrate and reaction buffer)
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the PKC-ι inhibitor as described in the previous protocols.
-
Cell Lysis:
-
After treatment, lyse the cells directly in the wells by adding the cell lysis buffer provided in the kit.
-
Incubate for 10-30 minutes at room temperature or on ice, according to the kit instructions.
-
-
Caspase Activity Measurement:
-
Prepare the caspase reaction mixture by adding the caspase-3/7 substrate to the reaction buffer.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[11][12]
-
Data Interpretation: The increase in absorbance or fluorescence is directly proportional to the caspase-3/7 activity. Results are often expressed as fold-change in activity compared to the vehicle-treated control.
References
- 1. researchgate.net [researchgate.net]
- 2. PKC- ι Regulates an Oncogenic Positive Feedback Loop Between the MAPK/JNK Signaling Pathway, c-Jun/AP-1 and TNF- α in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKC-ι Regulates an Oncogenic Positive Feedback Loop Between the MAPK/JNK Signaling Pathway, c-Jun/AP-1 and TNF-α in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two novel atypical PKC inhibitors; ACPD and DNDA effectively mitigate cell proliferation and epithelial to mesenchymal transition of metastatic melanoma while inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two novel atypical PKC inhibitors; ACPD and DNDA effectively mitigate cell proliferation and epithelial to mesenchymal transition of metastatic melanoma while inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of apoptosis and necroptosis at the single cell level by a combination of Imaging Flow Cytometry with classical Annexin V/propidium iodide staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preferential induction of apoptotic cell death in melanoma cells as compared with normal keratinocytes using a non-thermal plasma torch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 11. Chemosensitivity assay in mice prostate tumor: Preliminary report of flow cytometry, DNA fragmentation, ion ratiometric methods of anti-neoplastic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-Linked Programmed Cell Death in Prostate Cancer: From Apoptosis, Necroptosis, and Pyroptosis to PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of ATP-Competitive PKC Inhibitors
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and understanding the off-target effects of ATP-competitive Protein Kinase C (PKC) inhibitors. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My ATP-competitive PKC inhibitor is showing unexpected cellular phenotypes that don't align with known PKC functions. What could be the cause?
A1: Unexpected phenotypes are often a result of off-target effects, a common issue with ATP-competitive kinase inhibitors due to the highly conserved nature of the ATP-binding site across the kinome.[1][2] These inhibitors can bind to and modulate the activity of other kinases or even non-kinase proteins.[3][4] It is also possible that the inhibitor is eliciting paradoxical activation of certain signaling pathways.[5]
Q2: How can I determine if the observed effects of my PKC inhibitor are due to off-target binding?
A2: A multi-pronged approach is recommended to identify off-target effects. Key strategies include:
-
Kinome Profiling: Screen your inhibitor against a large panel of kinases to identify other potential targets.[6][7] This can be done through biochemical assays or cellular-based assays.
-
Cellular Target Engagement Assays: Techniques like NanoBRET™ can confirm if the inhibitor binds to potential off-targets within a live cell, providing a more physiologically relevant context.[8][9][10]
-
Western Blotting: Analyze the phosphorylation status of known substrates of suspected off-target kinases. An alteration in their phosphorylation upon treatment with your PKC inhibitor can indicate an off-target interaction.
-
Genetic Approaches (Knockdown/Knockout): Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended PKC target. If the inhibitor still produces the same effect in these cells, it is likely due to off-target activity.[11][12]
Q3: My inhibitor shows high selectivity for my PKC isoform of interest in a biochemical assay, but in cellular assays, the results are inconsistent. Why is there a discrepancy?
A3: Discrepancies between biochemical and cellular assays are common and can arise from several factors:
-
Intracellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are typically much higher.[13] This high concentration of cellular ATP can outcompete the inhibitor, reducing its apparent potency in a cellular context.
-
Cell Permeability and Stability: The inhibitor may have poor membrane permeability, or it might be unstable or rapidly metabolized within the cell.[14]
-
Kinase Conformation: In a cell, kinases exist in various conformational states that may not be fully represented by the recombinant enzyme used in a biochemical assay. Some inhibitors may preferentially bind to inactive kinase conformations that are more prevalent in the cellular environment.[13]
-
Presence of Scaffolding Proteins and Subcellular Localization: The interaction of kinases with other proteins and their localization within specific cellular compartments can influence inhibitor binding and efficacy in ways not captured by in vitro assays.[5]
Q4: What are some common off-target kinases for ATP-competitive PKC inhibitors?
A4: Due to the structural similarity in the ATP-binding pocket, ATP-competitive PKC inhibitors can often interact with other kinases, particularly within the AGC kinase family (which includes PKA and Akt).[13] Some bisindolylmaleimide-based PKC inhibitors, for example, have been shown to inhibit other kinases.[15] Kinome-wide profiling is the most effective way to determine the specific off-target profile of a particular inhibitor.
Q5: How can I mitigate the off-target effects of my PKC inhibitor in my experiments?
A5: While it's challenging to completely eliminate off-target effects, you can take steps to minimize their impact:
-
Use the Lowest Effective Concentration: Titrate your inhibitor to find the lowest concentration that elicits the desired on-target effect to reduce the likelihood of engaging lower-affinity off-targets.
-
Employ Multiple, Structurally Diverse Inhibitors: Corroborate your findings using different inhibitors for the same target to ensure the observed phenotype is not an artifact of a single compound's off-target profile.
-
Validate with Genetic Tools: As mentioned earlier, using genetic approaches like siRNA or CRISPR to confirm that the phenotype is dependent on the intended PKC target is a robust validation strategy.[11][12]
-
Consider Allosteric Inhibitors: If available, allosteric inhibitors, which bind to sites other than the conserved ATP pocket, often exhibit higher selectivity and can be a valuable tool to confirm on-target effects.[13]
Quantitative Data Summary
The selectivity of ATP-competitive PKC inhibitors can vary significantly. The following table provides a generalized comparison of IC50 values for illustrative purposes. It is crucial to consult specific manufacturer data or perform in-house profiling for the exact inhibitor and kinase panel being used.
| Inhibitor Class | Target PKC Isoform(s) | Typical On-Target IC50 (nM) | Common Off-Target Kinases | Typical Off-Target IC50 (nM) |
| Staurosporine Analogues (e.g., Midostaurin) | Broad PKC | < 10 | Multiple Tyrosine Kinases (e.g., FLT3) | 10 - 100 |
| Bisindolylmaleimides (e.g., Enzastaurin) | PKCβ selective | 6 (PKCβ) | PKCα, γ, ε | 39 - 110 |
| Bisindolylmaleimides (e.g., Gö 6976) | cPKCs (α, β, γ) | 2.3 - 10 | - | > 1000 for many nPKCs |
Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration) and can differ between biochemical and cellular assays.[13]
Key Experimental Protocols
Kinome-Wide Selectivity Profiling (Biochemical Assay)
Objective: To determine the inhibitory activity of a PKC inhibitor against a broad panel of protein kinases.
Methodology:
-
Assay Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by a panel of recombinant kinases. This is often a radiometric assay using [γ-³³P]ATP or a fluorescence-based assay.[13]
-
Reagents:
-
Recombinant kinases (a panel representing the human kinome).
-
Specific peptide substrates for each kinase.
-
ATP (often at a concentration near the Km for each kinase).
-
Test inhibitor at various concentrations.
-
Assay buffer.
-
Detection reagents (e.g., phosphorescent scintillant for radiometric assays, antibodies for ELISA-based detection).
-
-
Procedure:
-
Prepare serial dilutions of the PKC inhibitor.
-
In a multi-well plate, add the kinase, its specific substrate, and the inhibitor to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a predetermined time at a specific temperature (e.g., 30°C).
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each kinase at each inhibitor concentration.
-
Determine the IC50 value for each inhibited kinase.
-
Cellular Target Engagement Assay (NanoBRET™)
Objective: To quantify the binding of an inhibitor to its target kinase in living cells.
Methodology:
-
Assay Principle: This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the "energy donor") and a fluorescently labeled tracer that binds to the kinase's active site (the "energy acceptor"). A test compound that competes with the tracer for binding will disrupt BRET.[9]
-
Reagents:
-
Cells expressing the NanoLuc®-kinase fusion protein.
-
NanoBRET™ tracer specific for the kinase of interest.
-
Test inhibitor.
-
Nano-Glo® substrate.
-
-
Procedure:
-
Culture the cells expressing the NanoLuc®-kinase fusion.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Add the NanoBRET™ tracer to the cells and incubate.
-
Add the Nano-Glo® substrate to measure both donor and acceptor emission.
-
Calculate the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.
-
Determine the IC50 value, which reflects the inhibitor's binding affinity in a cellular context.
-
Western Blotting for Phospho-Substrate Analysis
Objective: To assess the effect of the inhibitor on the phosphorylation of a known downstream substrate of a potential off-target kinase.
Methodology:
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the PKC inhibitor at various concentrations and for different durations. Include appropriate positive and negative controls.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate of the suspected off-target kinase.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an appropriate substrate (e.g., chemiluminescent).
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate to ensure equal loading.
-
Quantify the band intensities to determine the change in phosphorylation.
-
Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: On-target vs. off-target signaling pathways.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. icr.ac.uk [icr.ac.uk]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 15. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fragment-Based Inhibitor Potency Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vitro potency of fragment-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: My initial fragment hits have very weak affinity (in the high µM to mM range). Is this normal, and what are the next steps?
A1: Yes, it is entirely normal for initial fragment hits to exhibit weak binding affinities.[1][2] The core principle of Fragment-Based Drug Discovery (FBDD) is to identify low molecular weight compounds (<300 Da) that bind to the target protein with high ligand efficiency, serving as starting points for optimization.[2][3] The next crucial step is to validate these hits using orthogonal biophysical techniques to eliminate false positives and then to characterize their binding mode, preferably through structural biology methods like X-ray crystallography or NMR spectroscopy.[1][4][] This structural information is invaluable for guiding subsequent potency improvement strategies.[4]
Q2: What are the primary strategies for increasing the potency of a fragment hit?
A2: There are three main strategies for elaborating a fragment hit into a more potent lead compound:
-
Fragment Growing: This is the most common approach, where chemical moieties are added to the fragment core to make additional interactions with the target protein, thereby increasing affinity.[3][4][6] This process is ideally guided by the 3D structure of the fragment-protein complex.[3]
-
Fragment Linking: This strategy involves connecting two or more fragments that bind to adjacent sites on the protein with a chemical linker.[6][7][8] While challenging, successful fragment linking can lead to a dramatic increase in potency.[6][8][9]
-
Fragment Merging (or Scaffold Hopping): If two or more fragments are found to bind in overlapping regions of the protein, their structural features can be combined or merged into a single, more potent compound.[3][6][10]
Q3: How do I decide which fragment elaboration strategy (growing, linking, or merging) to use?
A3: The choice of strategy depends on the information gathered from your fragment screening and structural biology studies:
-
Fragment Growing is suitable when you have a single, validated fragment hit with a determined binding mode and clear vectors for chemical elaboration into nearby pockets of the protein.[3][11]
-
Fragment Linking is a viable option when you have identified two or more distinct fragments that bind simultaneously to adjacent sites on the target.[7][8] Structural data confirming the proximity and relative orientation of the bound fragments is essential.
-
Fragment Merging should be considered when you have multiple fragment hits that share a common binding area or overlapping pharmacophoric features.[3][10]
Q4: My attempts at fragment linking have not resulted in the expected potency increase. What could be the issue?
A4: Fragment linking can be complex, and a lack of potency improvement can stem from several factors:[12]
-
Unfavorable Linker Conformation: The chosen linker may introduce strain or force the fragments into suboptimal binding poses.[8][12]
-
Poor Linker-Protein Interactions: The linker itself might have unfavorable interactions with the protein surface.[12]
-
Entropy Loss: While linking is entropically favorable from a translational and rotational standpoint, restrictions in the conformational freedom of the fragments and linker can counteract these gains.[9][12]
-
Change in Binding Mode: The linked molecule may adopt a different binding mode than the individual fragments.[12]
To troubleshoot, consider designing a variety of linkers with different lengths, flexibilities, and chemical properties. Also, obtaining a crystal structure of the linked compound bound to the target can provide critical insights.
Troubleshooting Guides
Issue 1: Low Hit Rate in Primary Fragment Screen
| Possible Cause | Troubleshooting Steps |
| Inappropriate Screening Technique | The chosen assay may not be sensitive enough to detect weak fragment binding. Consider using highly sensitive biophysical methods like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or Thermal Shift Assays (TSA).[4][][13] |
| Poor Quality Fragment Library | Fragments may not adhere to the "Rule of Three" (MW < 300, cLogP ≤ 3, ≤ 3 H-bond donors/acceptors), leading to poor solubility or non-specific binding.[14] Ensure your library is of high quality and diversity. |
| Protein Instability | The target protein may be unstable under the screening conditions. Optimize buffer conditions (pH, salt concentration) and consider protein engineering to improve stability. |
Issue 2: High Rate of False Positives in Fragment Screening
| Possible Cause | Troubleshooting Steps |
| Compound Aggregation | Fragments can form aggregates at high concentrations, leading to non-specific inhibition. Include detergents in your assay buffer and visually inspect for precipitation. |
| Assay Interference | Some fragments may interfere with the detection method (e.g., fluorescence quenching). |
| Lack of Orthogonal Validation | Relying on a single screening technique is prone to false positives. Crucially, always validate hits using at least one orthogonal biophysical method. [1][15] For example, a hit from a thermal shift assay can be validated with SPR or NMR. |
Issue 3: Difficulty in Obtaining a Crystal Structure of the Fragment-Protein Complex
| Possible Cause | Troubleshooting Steps |
| Weak Binding Affinity | The fragment may have too low of an affinity to achieve sufficient occupancy in the crystal. Try soaking crystals with higher concentrations of the fragment or co-crystallizing the protein and fragment. |
| Poor Fragment Solubility | The fragment may not be soluble enough at the concentrations required for crystallization. Consider using co-solvents or derivatizing the fragment to improve solubility without affecting binding. |
| Protein Crystallization Issues | The protein itself may not crystallize well. Screen a wide range of crystallization conditions and consider construct optimization. |
Data Presentation
Table 1: Example Progression of a Fragment-Based Inhibitor
| Compound | Type | MW (Da) | IC50 (µM) | Ligand Efficiency (LE) |
| Fragment A | Initial Hit | 150 | 500 | 0.35 |
| Analog A-1 | Grown | 220 | 50 | 0.38 |
| Analog A-2 | Grown | 280 | 5 | 0.41 |
| Fragment B | Initial Hit | 180 | 1000 | 0.29 |
| Linked A-B | Linked | 350 | 0.1 | 0.45 |
Ligand Efficiency (LE) is a metric used to evaluate the binding affinity of a compound relative to its size. It is calculated as LE = -1.37 * pIC50 / Number of Heavy Atoms.[11][16]
Table 2: Comparison of Biophysical Techniques for Fragment Screening
| Technique | Throughput | Protein Consumption | Information Provided |
| NMR Spectroscopy | Low-Medium | High | Binding, Affinity, Structural Info |
| Surface Plasmon Resonance (SPR) | Medium | Low | Affinity, Kinetics |
| Isothermal Titration Calorimetry (ITC) | Low | High | Affinity, Thermodynamics |
| Thermal Shift Assay (TSA) | High | Low | Binding (qualitative) |
| X-ray Crystallography | Low | Medium | High-resolution Structural Info |
Experimental Protocols
Protocol 1: Fragment Growing Strategy
-
Structural Analysis: Obtain a high-resolution crystal structure of the initial fragment bound to the target protein.
-
Vector Identification: Identify vectors on the fragment that point towards unoccupied pockets on the protein surface.
-
In Silico Design: Use computational chemistry tools to design modifications that extend the fragment along the identified vectors to form favorable interactions.
-
Chemical Synthesis: Synthesize a small library of analogs with the designed modifications.
-
In Vitro Testing: Screen the synthesized analogs in a biochemical or biophysical assay to determine their potency (e.g., IC50, Kd).
-
SAR Analysis: Analyze the structure-activity relationship to understand the impact of the modifications on potency.[17][18]
-
Iterate: Based on the SAR, design and synthesize the next generation of analogs to further improve potency.[17]
Protocol 2: Surface Plasmon Resonance (SPR) for Fragment Hit Validation
-
Protein Immobilization: Immobilize the target protein onto an SPR sensor chip.
-
Fragment Preparation: Prepare a dilution series of the fragment hit in a suitable running buffer.
-
Binding Analysis: Inject the fragment solutions over the sensor chip surface and monitor the change in response units (RU).
-
Data Fitting: Fit the binding data to a suitable model (e.g., steady-state affinity) to determine the dissociation constant (Kd).
-
Control Experiments: Include a reference surface and buffer-only injections to subtract non-specific binding and bulk refractive index changes.
Visualizations
Caption: Workflow for Fragment-Based Drug Discovery.
Caption: Fragment Elaboration Strategies.
References
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Development of potent inhibitors by fragment-linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Fragments: Fragment linking: flexible rules [practicalfragments.blogspot.com]
- 10. Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks [technologynetworks.com]
- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery [mdpi.com]
- 15. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand efficiency and fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 18. collaborativedrug.com [collaborativedrug.com]
Technical Support Center: Optimizing PKC-iota Inhibitor 1 Concentration for Anti-proliferative Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PKC-iota (PKC-ι) inhibitors to achieve anti-proliferative effects.
Frequently Asked Questions (FAQs)
Q1: What is PKC-iota and why is it a target for anti-cancer therapies?
Protein Kinase C-iota (PKC-ι) is a member of the atypical protein kinase C (aPKC) family of serine/threonine kinases.[1][2] It is considered a bona fide human oncogene, as it is frequently overexpressed in various cancers, including lung, ovarian, pancreatic, and prostate cancer.[2][3][4][5] PKC-ι plays a crucial role in regulating cell proliferation, survival, migration, and invasion, all of which are hallmark processes in cancer development and progression.[3][6][7] Its involvement in oncogenic signaling pathways makes it an attractive therapeutic target for cancer treatment.[2][3]
Q2: How do PKC-iota inhibitors exert their anti-proliferative effects?
PKC-iota inhibitors block the kinase activity of PKC-ι, thereby disrupting the downstream signaling pathways that promote cell proliferation.[8] One key mechanism involves the inhibition of the PKC-ι/Cdk7/cdk2 cell signaling pathway.[6][9] By inhibiting PKC-ι, these compounds can prevent the phosphorylation of crucial cell cycle regulators like Cyclin-dependent kinase 7 (Cdk7) and Cdk2, leading to cell cycle arrest and a reduction in cell proliferation.[1][6] Additionally, some PKC-ι inhibitors have been shown to induce apoptosis (programmed cell death) in cancer cells.[6][10]
Q3: What is a typical starting concentration range for a PKC-iota inhibitor like ICA-1?
The optimal concentration of a PKC-iota inhibitor will vary depending on the specific cell line and experimental conditions. However, based on published data, a good starting point for in vitro studies with the specific PKC-ι inhibitor ICA-1 is in the low micromolar to nanomolar range. For instance, ICA-1 has a reported IC50 of approximately 0.1 µM for its kinase activity.[6][9] In cell-based proliferation assays with neuroblastoma cells, a concentration of 0.1 µM ICA-1 was shown to inhibit proliferation by 58%.[6] Another compound, referred to as "PKC-iota inhibitor 1," has a reported IC50 of 0.34 µM.[11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Guides
Problem 1: High variability in cell proliferation assay results.
Possible Causes & Solutions:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell density across all wells.
-
Edge effects: Minimize evaporation from the outer wells of the plate by filling the peripheral wells with sterile PBS or media without cells.
-
Inconsistent incubation times: Adhere to a strict and consistent incubation schedule for all plates.
-
Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate reagent and cell delivery.
-
Reagent variability: Prepare fresh reagents and ensure they are thoroughly mixed before use.
Problem 2: No significant anti-proliferative effect observed.
Possible Causes & Solutions:
-
Sub-optimal inhibitor concentration: The concentration of the PKC-iota inhibitor may be too low. Perform a dose-response curve, typically ranging from nanomolar to high micromolar concentrations, to determine the IC50 or GI50 value for your specific cell line.[12][13]
-
Cell line resistance: Some cell lines may be inherently resistant to PKC-iota inhibition. Verify the expression and activity of PKC-iota in your cell line using techniques like Western blotting or a kinase activity assay.
-
Incorrect experimental duration: The incubation time with the inhibitor may be too short to observe an effect. Consider extending the treatment period (e.g., 48 or 72 hours).
-
Inhibitor instability: Ensure the inhibitor is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.
Problem 3: Excessive cell death observed even at low inhibitor concentrations.
Possible Causes & Solutions:
-
Off-target effects: At high concentrations, the inhibitor may be affecting other kinases or cellular processes, leading to non-specific toxicity.[12] Lower the concentration range in your dose-response experiments.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor is not exceeding a non-toxic level for your cells (typically <0.5%). Run a solvent control to assess its effect on cell viability.
-
Cellular sensitivity: The cell line being used may be particularly sensitive to the inhibitor. Use a very low starting concentration and a wider range of dilutions.
Data Presentation
Table 1: Reported IC50 and GI50 Values for PKC-iota Inhibitors
| Inhibitor Name | Assay Type | Cell Line/Target | IC50/GI50 | Reference |
| ICA-1 | Kinase Activity Assay | PKC-ι | ~0.1 µM | [6][9] |
| ICA-1 | In vitro proliferation | BE(2)-C Neuroblastoma | 0.1 µM (58% inhibition) | [6] |
| This compound | Kinase Activity Assay | PKC-ι | 0.34 µM | [11] |
| This compound | Growth Inhibition | Huh-7 (Hepatocellular Carcinoma) | 11.3 µM (GI50) | [11] |
| Aurothiomalate | Kinase Activity Assay | PKC-ι | - | [6] |
| CRT0066055 | Kinase Activity Assay | PKC-ι | 83 nM | [14] |
| CRT0099431 | Kinase Activity Assay | PKC-ι | 16 nM | [14] |
Experimental Protocols
Protocol 1: Determining the IC50 of a PKC-iota Inhibitor using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a PKC-iota inhibitor on cell proliferation.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the PKC-iota inhibitor in culture medium. It is recommended to have a final solvent concentration that is consistent and non-toxic across all wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include wells with medium and solvent only as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[15]
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and solubilization solution only).
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.[16][17]
-
Protocol 2: BrdU Incorporation Assay for Measuring DNA Synthesis
This protocol measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA as an indicator of cell proliferation.
-
Cell Treatment:
-
Seed and treat cells with the PKC-iota inhibitor as described in the MTT assay protocol (Steps 1 and 2).
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Carefully remove the labeling medium.
-
Fix the cells by adding a fixing solution (e.g., 4% paraformaldehyde) for 15-30 minutes at room temperature.[20]
-
Wash the cells with PBS.
-
Denature the DNA by adding 1-2.5 M HCl and incubating for 10-60 minutes at room temperature. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.[19][21]
-
Neutralize the acid by adding a neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5).[19]
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100) for 1 hour.
-
Incubate with a primary anti-BrdU antibody diluted in blocking buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a suitable fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Visualization and Quantification:
-
Wash the cells with PBS.
-
Visualize the BrdU-positive cells using a fluorescence microscope or quantify the fluorescence intensity using a plate reader. The percentage of BrdU-positive cells or the total fluorescence intensity is inversely proportional to the anti-proliferative effect of the inhibitor.
-
Visualizations
Caption: PKC-iota signaling pathway in cell proliferation.
Caption: Experimental workflow for the MTT assay.
Caption: Troubleshooting logic for lack of anti-proliferative effect.
References
- 1. Role of protein kinase C‐iota in transformed non‐malignant RWPE‐1 cells and androgen‐independent prostate carcinoma DU‐145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C iota: human oncogene, prognostic marker and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase C iota as a Therapeutic Target in Alveolar Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 9. ICA-1 | PKC-iota inhibitor | Probechem Biochemicals [probechem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 16. IC50 Calculator | AAT Bioquest [aatbio.com]
- 17. youtube.com [youtube.com]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. BrdU Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
Technical Support Center: Overcoming Low Permeability of PKC-iota Inhibitors in Caco-2 Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low permeability with Protein Kinase C iota (PKC-iota) inhibitors in Caco-2 cell permeability assays.
Frequently Asked Questions (FAQs)
Q1: What is the Caco-2 permeability assay and why is it used for PKC-iota inhibitors?
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drug candidates.[1][2][3] Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions and transporters that mimic the intestinal epithelium.[1][3][4][5] This assay is crucial for orally administered drugs, including many kinase inhibitors, to assess their potential for oral bioavailability early in the drug discovery process.[2][6]
Q2: What is considered a "low" apparent permeability (Papp) value in a Caco-2 assay?
The apparent permeability coefficient (Papp) is calculated from the rate of a compound's flux across the Caco-2 monolayer.[1] While classifications can vary between laboratories, a general guideline is presented in the table below.
Table 1: Classification of Compound Permeability Based on Caco-2 Papp (A-to-B) Values
| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Absorption |
|---|---|---|
| < 1.0 | Low | < 20% |
| 1.0 - 10.0 | Moderate | 20% - 80% |
| > 10.0 | High | > 80% |
(Data adapted from various sources indicating general consensus in the field)
Q3: How do I ensure the integrity of my Caco-2 cell monolayer?
Monolayer integrity is critical for reliable data.[4] It is typically assessed by two main methods:
-
Transepithelial Electrical Resistance (TEER): Measures the electrical resistance across the monolayer. TEER values should be stable and within the laboratory's established range (often >200-500 Ω·cm²) prior to the experiment.[4][7]
-
Lucifer Yellow (LY) Rejection: Lucifer Yellow is a fluorescent molecule that cannot readily cross the cell membrane and primarily passes through the paracellular route (between cells). A low leakage rate (typically <2-3%) indicates tight junction integrity.[4]
Q4: Besides poor passive diffusion, what are the common causes of low permeability for kinase inhibitors?
Low permeability of kinase inhibitors can stem from several factors:
-
Low Aqueous Solubility: Many kinase inhibitors are lipophilic and have poor solubility in aqueous assay buffers, which can limit the concentration gradient available for absorption.[2][8][9]
-
Active Efflux: The compound may be a substrate for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical side of Caco-2 cells and actively pump the compound back into the donor compartment.[1][5][10]
-
Poor Compound Recovery: The inhibitor may bind non-specifically to the plasticware or be unstable in the assay buffer.[2][4]
Troubleshooting Guide for Low Permeability
Q5: My PKC-iota inhibitor shows a low Papp (A→B) value. What are the steps to diagnose the problem?
A systematic approach is key to identifying the root cause of low permeability. The workflow below outlines the recommended troubleshooting steps.
Caption: A decision tree for troubleshooting low Caco-2 permeability.
Q6: How do I perform a bidirectional assay to investigate active efflux?
To determine if your PKC-iota inhibitor is a substrate for efflux transporters, you must measure its permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.[3] A significantly higher Papp in the B→A direction suggests active efflux.[1]
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)
Table 2: Interpretation of Bidirectional Permeability Data
| Efflux Ratio (ER) | Interpretation |
|---|---|
| < 2.0 | No significant efflux observed. |
| ≥ 2.0 | Compound is likely a substrate of an efflux transporter (e.g., P-gp, BCRP). |
If the ER is high, you can confirm the specific transporter involved by co-incubating your inhibitor with a known transporter inhibitor (e.g., Verapamil for P-gp).[1] A significant reduction in the ER in the presence of the inhibitor confirms its role.
Q7: What can I do if low aqueous solubility is the problem?
For poorly soluble kinase inhibitors, modifying the formulation is a common strategy to improve permeability.[2][8][11]
-
Use of Co-solvents: While DMSO is often used to prepare stock solutions, its final concentration in the assay buffer should be kept low (typically <1%) to avoid affecting cell monolayer integrity.
-
Lipid-Based Formulations: Converting the drug into a lipophilic salt and incorporating it into a lipid-based formulation can significantly enhance solubility and loading.[8][11] This approach can improve oral absorption in vivo.[8]
-
Permeability Enhancers: Certain excipients can act as permeability enhancers, but their concentrations must be carefully optimized to avoid cytotoxicity and disruption of the cell monolayer.[12]
Table 3: Example In Vitro Pharmacokinetic Properties of a PKC-iota Inhibitor with Low Permeability
| Parameter | Value | Interpretation |
|---|---|---|
| IC₅₀ (PKC-iota) | 0.34 µM | Potent inhibitor of the target kinase.[13] |
| Aqueous Solubility (pH 7.4) | 164 µg/mL | High solubility.[14] |
| Caco-2 Papp (A→B) | 0.28 x 10⁻⁶ cm/s | Low permeability.[14] |
| Human Liver Microsome Stability (CL) | 5.1 µL/min/mg | High stability.[14] |
This table uses data for a known PKC-iota inhibitor (Compound 19) as a representative example.[14]
Experimental Protocols
Protocol 1: Standard Caco-2 Permeability Assay (A-to-B)
-
Cell Culture: Culture Caco-2 cells and seed them onto Transwell® inserts (e.g., 24-well format) at an appropriate density. Maintain the cultures for 21-25 days to allow for differentiation into a polarized monolayer.[4][15]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at 37°C.
-
Dosing Solution Preparation: Prepare the dosing solution of your PKC-iota inhibitor in HBSS (pH 7.4). The final concentration of any co-solvent like DMSO should be minimal (<1%).
-
Assay Initiation: Remove the buffer from the apical (donor) and basolateral (receiver) compartments. Add the dosing solution to the apical side and fresh HBSS to the basolateral side.[7]
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
Sampling: At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
Quantification: Analyze the concentration of the inhibitor in the samples using a suitable analytical method, such as LC-MS/MS.
-
Papp Calculation: Calculate the Papp (A→B) value using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[16]
Visualizations
Caco-2 Permeability Assay Workflow
Caption: A flowchart of the Caco-2 permeability experimental workflow.
Simplified PKC-iota Signaling Pathway
Protein Kinase C iota (PKC-iota) is an atypical PKC isozyme that plays a significant role in cancer by regulating pathways involved in cell proliferation, survival, and migration.[17][18] Understanding these pathways can provide context for the inhibitor's mechanism of action.
Caption: Key downstream signaling pathways regulated by PKC-iota in cancer cells.
References
- 1. enamine.net [enamine.net]
- 2. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cos.northeastern.edu [cos.northeastern.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Kinase C Iota is Required for Pancreatic Cancer Cell Transformed Growth and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance to PKC-iota Targeted Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on overcoming drug resistance to Protein Kinase C-iota (PKC-ι) targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is PKC-iota and why is it a target in cancer therapy?
Protein Kinase C-iota (PKC-ι) is a member of the atypical protein kinase C (aPKC) family of serine/threonine kinases.[1][2] It is considered a bona fide human oncogene, as it is frequently overexpressed in various cancers, including non-small cell lung cancer (NSCLC), ovarian, pancreatic, and breast cancer.[1][3][4] PKC-ι plays a crucial role in regulating cellular processes that contribute to cancer development and progression, such as proliferation, survival, migration, invasion, and resistance to apoptosis.[1] Its involvement in these key cancer hallmarks makes it an attractive therapeutic target.
Q2: What are the known mechanisms of resistance to PKC-iota targeted therapies?
While specific resistance mechanisms to PKC-ι inhibitors are still an active area of research, resistance to kinase inhibitors, in general, can arise through several mechanisms that are likely applicable to PKC-ι targeted therapies:
-
Target Alterations: Mutations in the PRKCI gene (encoding PKC-ι) could alter the drug binding site, reducing the inhibitor's efficacy.[5][6]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of PKC-ι. For example, upregulation of other kinases or signaling molecules that control cell growth and survival can bypass the need for PKC-ι signaling.[5][7] Common bypass pathways might involve PI3K/AKT/mTOR or MAPK/ERK signaling.[8][9]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport the inhibitor out of the cancer cell, reducing its intracellular concentration and effectiveness.[10]
-
Tumor Microenvironment: Factors within the tumor microenvironment, such as secreted growth factors or cytokines, can promote cancer cell survival and resistance to targeted therapies.[10]
Q3: What are some of the current therapeutic agents targeting PKC-iota?
Several small molecule inhibitors targeting PKC-ι have been developed and are in various stages of preclinical and clinical investigation. These include:
-
Aurothiomalate (ATM) and Auranofin: These gold-containing compounds have been shown to inhibit PKC-ι function.[11][12][13] Auranofin is an oral gold(I) compound initially developed for rheumatoid arthritis and is now being investigated for its anticancer properties.[12]
-
ICA-1 (and its more specific derivative ICA-1S): A specific inhibitor of PKC-ι that has shown anti-proliferative and pro-apoptotic effects in neuroblastoma and other cancer cell lines.[14][15][16]
-
PKC-iota inhibitor 1: A potent inhibitor with an IC50 of 0.34 μM.[17]
-
Fragment-based inhibitors: Novel potent inhibitors of PKC-ι have been developed through fragment-based drug discovery.[18]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability after treatment with a PKC-iota inhibitor.
| Possible Cause | Suggested Solution |
| 1. Cell line is inherently resistant. | Verify PKC-ι expression levels in your cell line via Western blot or qPCR. Cell lines with low or absent PKC-ι expression are unlikely to respond to a PKC-ι inhibitor. Consider using a cell line known to be sensitive to PKC-ι inhibition as a positive control. |
| 2. Suboptimal inhibitor concentration or treatment duration. | Perform a dose-response experiment with a wide range of inhibitor concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal IC50 and treatment duration for your specific cell line. |
| 3. Inhibitor degradation. | Ensure proper storage of the inhibitor according to the manufacturer's instructions. Prepare fresh stock solutions and working dilutions for each experiment. |
| 4. Acquired resistance. | If you are working with a cell line that was initially sensitive, consider the possibility of acquired resistance. Analyze downstream signaling pathways (e.g., p-ERK, p-AKT) to see if bypass mechanisms are activated. |
Problem 2: Inconsistent results in Western blot analysis for PKC-iota signaling.
| Possible Cause | Suggested Solution |
| 1. Poor antibody quality. | Validate your primary antibodies for specificity and optimal dilution. Use positive and negative controls (e.g., cells with known high and low PKC-ι expression, or siRNA-mediated knockdown of PKC-ι). |
| 2. Suboptimal protein extraction or sample handling. | Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status. Ensure consistent protein loading across all wells of the gel. |
| 3. Issues with transfer or blotting. | Optimize transfer conditions (time, voltage) for your specific proteins of interest. Ensure proper membrane activation and blocking to minimize background noise. |
| 4. Inconsistent timing of cell lysis after treatment. | For phosphorylation studies, it is critical to lyse the cells at the correct time point after treatment to capture the peak signaling event. Perform a time-course experiment to determine the optimal time for analysis. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various PKC-iota inhibitors in different contexts.
| Inhibitor | Target/Assay | IC50 Value | Cell Line/Context |
| This compound | PKC-ι kinase activity | 0.34 μM | Biochemical assay |
| Aurothiomalate | PKC-ι/Par6 interaction | 1 µM | Biochemical assay |
| ICA-1 | PKC-ι kinase activity | ~0.1 μM | Biochemical assay |
| ICA-1S | Cell proliferation | 15 μM | ES-2 (Ovarian Cancer) |
| ICA-1S | Cell proliferation | 25 μM | HEY-T30 (Ovarian Cancer) |
| ICA-1S | Cell proliferation | 45 μM | OVCAR-3 (Ovarian Cancer) |
| Auranofin | Cell viability | ≤10 μM | Sensitive cancer cells |
| Auranofin | Cell viability | >40 μM | Non-sensitive cancer cells |
| Fragment-derived inhibitor (compound 19) | PKC-ι kinase activity | 270 nM | Biochemical assay |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PKC-iota inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PKC-ι, anti-p-ERK, anti-p-AKT, anti-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Simplified PKC-ι signaling pathway in cancer.
References
- 1. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C iota as a Therapeutic Target in Alveolar Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase C Iota is Required for Pancreatic Cancer Cell Transformed Growth and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IJMS | Special Issue : Molecular Research and Cellular Biology of Breast Cancer [mdpi.com]
- 5. The pharmacogenomics of drug resistance to protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. PRKCI protein kinase C iota [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upgrade of an old drug: Auranofin in innovative cancer therapies to overcome drug resistance and to increase drug effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pro-apoptotic effect of aurothiomalate in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Toxicity of Gold-Based PKC-iota Inhibitors like Aurothiomalate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the toxicity of gold-based Protein Kinase C-iota (PKC-iota) inhibitors, with a specific focus on aurothiomalate.
I. Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with aurothiomalate and other gold-based compounds.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or Poor Compound Solubility | Aurothiomalate, as a salt, can have variable solubility depending on the solvent and final concentration in the culture medium. Precipitation can occur upon dilution in aqueous media. | - Prepare fresh stock solutions in an appropriate solvent like sterile water or DMSO.[1] - Perform a solubility test by preparing the highest desired concentration in your cell culture medium and visually inspecting for precipitates after a few hours. - If precipitation occurs, consider lowering the stock concentration and increasing the volume added to the media, while ensuring the final solvent concentration is not toxic to the cells.[1] - Sonication of the stock solution before dilution may aid in dissolution. |
| High Variability in Cytotoxicity Assays | Gold compounds can potentially interfere with colorimetric or fluorometric assay reagents.[2] For example, they may interact with tetrazolium salts (e.g., MTT) or lactate dehydrogenase (LDH) assay components, leading to inaccurate readings.[1][2] | - Run parallel cell-free controls containing aurothiomalate at the same concentrations as your experimental wells to measure any direct interaction with the assay reagents.[1] - Subtract the background absorbance/fluorescence from the cell-free controls from your experimental values. - Consider using a different cytotoxicity assay based on a distinct mechanism (e.g., ATP-based assay like CellTiter-Glo®) to confirm results. |
| Unexpected Cell Death at Low Concentrations | Off-target effects are a known concern with kinase inhibitors.[3][4] Gold compounds can also induce oxidative stress, which may contribute to cytotoxicity. | - Perform a comprehensive dose-response curve to determine the optimal concentration range. - Analyze the expression and activation of known downstream effectors of PKC-iota (e.g., phosphorylated ERK1/2, Rac1) via Western blot to confirm on-target activity at your working concentration.[5] - Investigate markers of oxidative stress (e.g., reactive oxygen species (ROS) levels) to assess its contribution to cell death. |
| Difficulty Reproducing Published IC50 Values | IC50 values are highly dependent on experimental conditions, including cell line, seeding density, treatment duration, and the specific assay used.[6][7] | - Carefully replicate the experimental conditions of the published study. - Perform your own dose-response experiments to establish the IC50 in your specific cell line and under your experimental conditions. - Be aware that different cytotoxicity assays can yield different IC50 values. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of toxicity of aurothiomalate?
A1: The toxicity of aurothiomalate is thought to arise from two main mechanisms:
-
On-target inhibition of PKC-iota: Aurothiomalate selectively targets a unique cysteine residue (Cys-69) within the PB1 domain of PKC-iota. This covalent modification disrupts the interaction of PKC-iota with its downstream signaling partners, such as Par6, leading to the inhibition of oncogenic signaling pathways like the Rac1-MEK-ERK pathway.
-
Off-target effects and gold-related toxicity: As a gold-containing compound, aurothiomalate can exert off-target effects. These may include the inhibition of other enzymes, induction of oxidative stress, and general heavy metal toxicity. The thiomalate component of the molecule may also contribute to its biological effects.
Q2: How can I minimize the off-target effects of aurothiomalate in my experiments?
A2: Minimizing off-target effects is crucial for accurate interpretation of your data. Here are some strategies:
-
Use the lowest effective concentration: Determine the lowest concentration of aurothiomalate that effectively inhibits PKC-iota signaling in your system. This can be achieved by assessing the phosphorylation of downstream targets like ERK1/2.
-
Employ control compounds: Use a structurally related gold compound that does not inhibit PKC-iota, or a different class of PKC-iota inhibitor, to distinguish between on-target and off-target effects.
-
Rescue experiments: If possible, perform rescue experiments by overexpressing a resistant form of PKC-iota (e.g., a C69S mutant) to demonstrate that the observed phenotype is specifically due to PKC-iota inhibition.
-
Profile downstream signaling: Analyze a panel of downstream effectors of pathways known to be affected by gold compounds or other kinases to identify potential off-target activities.
Q3: What are the typical IC50 values for aurothiomalate in cancer cell lines?
A3: The IC50 values for aurothiomalate can vary significantly depending on the cancer cell line and the assay used. It is always recommended to determine the IC50 experimentally in your specific model. The following table provides a summary of reported IC50 values for aurothiomalate and other relevant gold compounds in various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Aurothiomalate | A549 | Lung Cancer | ~10-50 | [6] |
| Aurothiomalate | PC-3 | Prostate Cancer | ~10-50 | [6] |
| Aurothiomalate | HCT116 | Colon Cancer | ~22.4 | [6] |
| Gold (III) Complex | WHCO1 | Esophageal Cancer | 19.02 - 45.27 | [8] |
| Gold (I) Compound (3F1) | MDA-MB-231 | Breast Cancer | Not specified | [8] |
Q4: Are there any known stability issues with aurothiomalate in cell culture media?
A4: The stability of any compound in cell culture media over time can be a concern.[9] While specific long-term stability data for aurothiomalate in various media is not extensively published, it is good practice to:
-
Prepare fresh dilutions of aurothiomalate from a frozen stock for each experiment.
-
If experiments run for multiple days, consider replenishing the media with fresh aurothiomalate to maintain a consistent concentration.
-
Be aware that components in the media, such as amino acids, could potentially interact with the gold compound over time.[10]
III. Experimental Protocols
A. Protocol: MTT Assay for Cytotoxicity
This protocol is adapted for assessing the cytotoxicity of aurothiomalate.
Materials:
-
Aurothiomalate
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of aurothiomalate in complete culture medium. Remove the old medium from the cells and add the aurothiomalate-containing medium. Include vehicle-only controls.
-
Cell-Free Control: In a separate set of wells without cells, add the same concentrations of aurothiomalate in the medium to test for direct interference with the MTT reagent.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the cell-free control wells. Calculate cell viability as a percentage of the vehicle-treated control.
B. Protocol: LDH Cytotoxicity Assay
This protocol provides an alternative method for assessing cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Aurothiomalate
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare the following controls as per the kit manufacturer's instructions:
-
Untreated cells (spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Medium background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.[11] Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Reading: Read the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Subtract the medium background from all readings. Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, which typically normalizes the LDH release from treated cells to the maximum LDH release control.
IV. Visualizations
A. Signaling Pathway
Caption: Aurothiomalate inhibits the PKC-iota signaling pathway.
B. Experimental Workflow
Caption: Workflow for assessing aurothiomalate toxicity.
References
- 1. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing [mdpi.com]
- 5. PKC-induced ERK1/2 interactions and downstream effectors in ovine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. In Vitro Growth Inhibition, Caspase-Dependent Apoptosis, and S and G2/M Phase Arrest in Breast Cancer Cells Induced by Fluorine-Incorporated Gold I Compound, Ph3PAu[SC(OMe)=NC6H4F-3] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Assessing the Metabolic Stability of PKC-iota Inhibitors in Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the metabolic stability of Protein Kinase C iota (PKC-iota) inhibitors using liver microsomes. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during these assays.
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the metabolic stability of a PKC-iota inhibitor in liver microsomes.
Caption: Experimental workflow for a liver microsomal stability assay.
Detailed Experimental Protocol
This protocol provides a standard method for determining the in vitro metabolic stability of a PKC-iota inhibitor.
1. Materials and Reagents:
-
Test Compound: PKC-iota inhibitor.
-
Liver Microsomes: Human, rat, mouse, or other species of interest. Store at -80°C.
-
NADPH Regenerating System:
-
Solution A: NADP+, Glucose-6-Phosphate (G6P)
-
Solution B: Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Quenching Solution: Acetonitrile or Methanol containing an internal standard.
-
Control Compounds:
-
High Clearance: Verapamil, Terfenadine
-
Low Clearance: Warfarin, Carbamazepine
-
-
96-well plates
-
Incubator/Shaker
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of the PKC-iota inhibitor in DMSO.
-
On the day of the experiment, thaw the liver microsomes on ice. Dilute the microsomes to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal solution.
-
Add the PKC-iota inhibitor to a final concentration of 1 µM. Include control compounds in separate wells.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with continuous shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the reaction mixture.
-
Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile (containing an internal standard) to precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the PKC-iota inhibitor.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the PKC-iota inhibitor remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (Clint) using the following equation:
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Very Rapid Disappearance of Compound (even at t=0) | 1. High Non-Specific Binding: Kinase inhibitors, often being lipophilic, can bind extensively to microsomes and plasticware.[1][2] 2. Instability in Buffer: The compound may be chemically unstable in the assay buffer. | 1. Determine the fraction unbound in microsomes (fu,mic) using equilibrium dialysis or ultracentrifugation.[1] Correct clearance calculations for the unbound fraction. Consider using low-binding plates. 2. Incubate the compound in buffer without microsomes and NADPH to assess chemical stability. |
| No or Very Low Metabolism | 1. Inactive Microsomes: Improper storage or handling of microsomes. 2. Inactive NADPH Regenerating System: Reagents may have degraded. 3. Inhibitor is Not a Substrate for CYPs: The primary metabolic pathway may not be mediated by cytochrome P450 enzymes.[3] 4. Inhibition of Metabolic Enzymes: The compound itself may be a potent inhibitor of the metabolizing enzymes. | 1. Always run positive controls (high clearance compounds) to verify microsomal activity.[4] 2. Prepare fresh NADPH solutions for each experiment. 3. Consider using hepatocytes, which contain both Phase I and Phase II enzymes, to investigate other metabolic pathways.[4][5] 4. Perform a separate CYP inhibition assay. |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate dispensing of small volumes. 2. Inconsistent Quenching: Variation in the time between sampling and quenching. 3. Poor Solubility of the Inhibitor: Compound may be precipitating out of solution. | 1. Ensure pipettes are properly calibrated. Use automated liquid handlers if available. 2. Develop a consistent and rapid quenching procedure. 3. Check the solubility of the inhibitor in the final incubation mixture. The final DMSO concentration should typically be less than 1%. |
| Non-linear Disappearance of Compound | 1. Enzyme Saturation: The inhibitor concentration may be too high, saturating the metabolic enzymes. 2. Time-Dependent Inhibition: The inhibitor or a metabolite may be inactivating the enzymes over time. | 1. Repeat the assay with a lower inhibitor concentration (e.g., 0.1 µM). 2. Conduct a time-dependent inhibition assay to investigate this possibility. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration of the PKC-iota inhibitor to use in the assay?
A1: A concentration of 1 µM is a common starting point.[3] This concentration is generally low enough to be below the Michaelis-Menten constant (Km) for most enzymes, ensuring first-order kinetics. However, if enzyme saturation is suspected, a lower concentration should be tested.
Q2: Why is an NADPH regenerating system used instead of just adding NADPH?
A2: NADPH is consumed during the metabolic reactions catalyzed by cytochrome P450 enzymes. An NADPH regenerating system continuously produces NADPH, ensuring that its concentration is not a limiting factor throughout the incubation period.[1]
Q3: What is the significance of non-specific binding, and how can I account for it?
A3: Many kinase inhibitors are lipophilic and can bind extensively to the microsomal membrane and labware.[1][2] This binding reduces the free concentration of the inhibitor available for metabolism, leading to an underestimation of the intrinsic clearance. It is crucial to determine the fraction of the compound unbound in the microsomal incubation (fu,mic) and correct the calculated Clint value.[6]
Q4: My PKC-iota inhibitor shows high stability in microsomes. Does this mean it will have a long half-life in vivo?
A4: Not necessarily. Liver microsomes primarily assess Phase I (CYP-mediated) metabolism.[3] The compound may be cleared by other pathways not present in microsomes, such as Phase II metabolism (e.g., glucuronidation) or by other organs like the kidneys.[3] Further studies using hepatocytes or in vivo models are needed to confirm the metabolic fate.
Q5: What are the best positive and negative controls for this assay?
A5: It is recommended to use a cocktail of well-characterized compounds with known metabolic rates. For positive controls (high clearance), compounds like verapamil or terfenadine are suitable. For negative controls (low clearance), warfarin or carbamazepine can be used. A control incubation without the NADPH regenerating system should also be included to assess non-CYP mediated degradation.[7]
PKC-iota Signaling Pathway
PKC-iota is a key regulator of various cellular processes, including cell proliferation, survival, and polarity.[6] Dysregulation of the PKC-iota signaling pathway is implicated in several cancers.[2][8] Understanding this pathway can provide context for the development and assessment of PKC-iota inhibitors.
References
- 1. The Nonspecific Binding of Tyrosine Kinase Inhibitors to Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic functions of atypical protein kinase C: “good” and “bad” as defined by nutritional status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atypical protein kinase C in cardiometabolic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The influence of nonspecific microsomal binding on apparent intrinsic clearance, and its prediction from physicochemical properties. | Semantic Scholar [semanticscholar.org]
- 7. Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Selectivity of PKC-iota Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the selectivity of Protein Kinase C-iota (PKC-ι) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing selective PKC-ι inhibitors?
A1: The primary challenge in developing selective PKC-ι inhibitors lies in the high degree of homology within the ATP-binding site across the entire PKC family, which consists of conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. This similarity makes it difficult to design compounds that specifically target PKC-ι without affecting other PKC isozymes, potentially leading to off-target effects and toxicity. Overcoming this challenge requires innovative strategies that exploit subtle differences in the kinase domains or target regions outside the conserved ATP-binding pocket.
Q2: What are the most promising strategies to improve the selectivity of PKC-ι inhibitors?
A2: Several key strategies have emerged to enhance the selectivity of PKC-ι inhibitors:
-
Fragment-Based Drug Discovery (FBDD): This approach involves screening small, low-molecular-weight compounds (fragments) that can be optimized into potent and selective inhibitors. FBDD allows for the exploration of unique binding pockets and interactions that might be missed by traditional high-throughput screening.[1][2][3]
-
Targeting Allosteric Sites: Developing inhibitors that bind to allosteric sites, such as the PIF-pocket, outside the conserved ATP-binding domain can provide a high degree of selectivity.[4] Allosteric inhibitors modulate the kinase's activity by inducing conformational changes rather than directly competing with ATP.
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a specific, non-conserved amino acid residue, such as a cysteine, near the active site can lead to highly selective and potent inhibition.[5]
-
Exploiting Unique Structural Features: The PKC kinase family has a distinct post-kinase domain that can be exploited for inhibitor design. Targeting interactions with this region can enhance selectivity.[6]
Q3: How can I assess the selectivity of my PKC-ι inhibitor?
A3: A comprehensive assessment of inhibitor selectivity involves a combination of in vitro and cellular assays:
-
Kinase Selectivity Profiling: Screening your compound against a broad panel of kinases is crucial to identify off-target effects.[7][8] Several commercial services offer panels that cover a significant portion of the human kinome.
-
Isoform-Specific Assays: Test the inhibitor's potency (IC50 or Ki) against all PKC isoforms to determine its selectivity within the family.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor binds to PKC-ι in a cellular environment.
-
Downstream Signaling Analysis: Measure the effect of the inhibitor on known PKC-ι signaling pathways to confirm on-target activity and assess potential off-target signaling effects.
Troubleshooting Guides
Problem 1: My inhibitor shows poor selectivity against other PKC isoforms.
| Possible Cause | Troubleshooting Step |
| Binding to the conserved ATP pocket. | Consider structure-activity relationship (SAR) studies to modify the scaffold to extend into less conserved regions. Explore fragment-based approaches to identify new scaffolds that bind to unique pockets.[1][2][3] |
| Lack of unique interactions. | Utilize structural biology (X-ray crystallography or cryo-EM) to understand the binding mode. Design modifications that exploit subtle differences in amino acid residues between PKC-ι and other isoforms. |
| Incorrect assay conditions. | Ensure that the ATP concentration in your in vitro kinase assays is close to the Km value for each isoform, as this can significantly impact IC50 values.[9] |
Problem 2: My fragment hits from a screen are very weak and difficult to optimize.
| Possible Cause | Troubleshooting Step |
| Low binding affinity. | Confirm true binding using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to rule out false positives. |
| Lack of clear optimization vectors. | Obtain a co-crystal structure of the fragment bound to PKC-ι to visualize the binding mode and identify potential growth vectors for chemical elaboration. |
| Poor ligand efficiency. | Prioritize fragments with high ligand efficiency for optimization. Consider fragment merging or linking strategies if multiple fragments bind to adjacent sites.[10][11][12] |
Problem 3: My inhibitor is potent in biochemical assays but shows weak activity or toxicity in cellular assays.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability. | Assess the physicochemical properties of the compound (e.g., lipophilicity, polar surface area). Modify the structure to improve cell permeability without sacrificing potency. |
| Efflux by cellular transporters. | Conduct experiments with efflux pump inhibitors to determine if the compound is a substrate for transporters like P-glycoprotein. |
| Off-target toxicity. | Perform a broad kinase selectivity screen and other off-target profiling (e.g., against GPCRs, ion channels) to identify potential sources of toxicity.[7][8] |
| Metabolic instability. | Evaluate the metabolic stability of the compound in liver microsomes or hepatocytes. Identify and block sites of metabolism through chemical modification. |
Data Presentation
Table 1: Selectivity Profile of Representative PKC-ι Inhibitors
| Inhibitor | PKC-ι IC50 (nM) | PKC-α IC50 (nM) | PKC-βI IC50 (nM) | PKC-δ IC50 (nM) | PKC-ε IC50 (nM) | PKC-ζ IC50 (nM) | Reference |
| ICA-1 | 100 | >10,000 | >10,000 | >10,000 | >10,000 | No inhibition | [13][14][15] |
| Aurothiomalate | ~100,000 | ND | ND | ND | ND | ND | [13][15] |
| Compound 19 | 340 | 1,200 | 1,500 | 2,300 | 980 | 460 | [6][16] |
ND: Not Determined
Experimental Protocols
Protocol 1: Fragment-Based Screening Workflow
This protocol outlines a general workflow for identifying and optimizing PKC-ι inhibitors using fragment-based screening.
1. Library Selection and Preparation:
- Assemble a diverse fragment library (typically 1000-3000 compounds) adhering to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).
- Ensure high purity and solubility of fragments in the assay buffer.
2. Primary Screen:
- Utilize a biophysical method to detect weak binding of fragments to purified PKC-ι protein. Common techniques include:
- Thermal Shift Assay (TSA): Monitor changes in protein melting temperature upon fragment binding.
- Surface Plasmon Resonance (SPR): Detect changes in refractive index upon fragment binding to immobilized PKC-ι.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Observe changes in the protein or ligand NMR spectrum upon binding.
- Screen at high fragment concentrations (e.g., 100 µM to 1 mM) to detect weak interactions.
3. Hit Validation and Characterization:
- Confirm hits from the primary screen using an orthogonal biophysical method.
- Determine the binding affinity (Kd) and ligand efficiency (LE) of validated hits.
- Obtain a co-crystal structure of the PKC-ι-fragment complex to elucidate the binding mode.
4. Hit-to-Lead Optimization:
- Use the structural information to guide the chemical elaboration of the fragment hit.[10][11][12]
- Employ strategies like:
- Fragment Growing: Add functional groups to the fragment to explore adjacent binding pockets.
- Fragment Linking: Connect two fragments that bind to nearby sites.
- Fragment Merging: Combine the features of two overlapping fragments into a single molecule.
- Synthesize and test analogs for improved potency and selectivity against other PKC isoforms.
Protocol 2: Kinase Selectivity Profiling using a Commercial Service
1. Compound Submission:
- Prepare a stock solution of the inhibitor at a known concentration in a suitable solvent (typically DMSO).
- Submit the required amount and concentration of the compound to the chosen vendor.
2. Panel Selection:
- Select a kinase panel that includes all PKC isoforms and a broad representation of the human kinome. Many vendors offer different panel sizes.
3. Data Analysis:
- The vendor will provide data, often as percent inhibition at a single concentration or as IC50 values against each kinase in the panel.
- Analyze the data to identify off-target kinases. Visualize the data using kinome trees or selectivity scores.
- Pay close attention to inhibition of kinases with known roles in cellular processes that could lead to toxicity.
Mandatory Visualizations
Caption: A simplified diagram of the PKC-ι signaling pathway.
Caption: Workflow for assessing kinase inhibitor selectivity.
Caption: Key strategies for improving PKC-ι inhibitor selectivity.
References
- 1. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 2. Fragment-Based Drug Discovery of Potent Protein Kinase C Iota Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Allosteric Inhibitor Scaffold Targeting the PIF-Pocket of Atypical Protein Kinase C Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel and efficient synthesis of ICA-1: A PKC-iota selective inhibitor | Poster Board #3171 - American Chemical Society [acs.digitellinc.com]
- 15. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Biomarkers for PKC-iota Inhibitor Efficacy in NSCLC
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for identifying and evaluating potential biomarkers for predicting the efficacy of Protein Kinase C-iota (PKC-iota) inhibitors in Non-Small Cell Lung Cancer (NSCLC).
Frequently Asked Questions (FAQs)
Q1: Why is identifying biomarkers for PKC-iota inhibitor efficacy important in NSCLC?
A1: PKC-iota is a promising therapeutic target in NSCLC as it plays a crucial role in tumor progression.[1] However, not all patients may respond equally to PKC-iota inhibitors. Biomarkers can help identify patient subpopulations most likely to benefit from these targeted therapies, enabling a more personalized and effective treatment approach. They can also aid in monitoring treatment response and understanding mechanisms of resistance.
Q2: What are the most promising candidate biomarkers for PKC-iota inhibitor efficacy?
A2: Current research points to several potential biomarkers:
-
PKC-iota Expression Level: High expression of PKC-iota in tumor tissue is a primary candidate biomarker. Studies have shown a positive correlation between PKC-iota expression and markers of aggressive tumor biology.[1]
-
Metabolic Markers (GLUT1 and 18F-FDG Uptake): There is a significant positive correlation between PKC-iota expression, Glucose Transporter 1 (GLUT1) expression, and 18F-FDG uptake (measured as SUVmax) in NSCLC.[1] This suggests that tumors with high glucose metabolism may be more dependent on PKC-iota signaling.
-
Carbonic Anhydrase 12 (CA12) Expression: Recent studies have identified low expression of CA12 as a potential biomarker for sensitivity to the PKC-iota inhibitor auranofin in NSCLC patient-derived organoids and cell lines.[2][3]
-
Components of the PKC-iota Signaling Pathway: Proteins downstream of PKC-iota, such as c-Myc, are also under investigation. PKC-iota is known to upregulate c-Myc, which in turn promotes GLUT1 expression and glycolysis.[1]
Q3: How can I assess the expression of these potential biomarkers in my samples?
A3: Several standard laboratory techniques can be employed:
-
Immunohistochemistry (IHC): For determining the protein expression levels of PKC-iota, GLUT1, and CA12 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
-
Western Blotting: To quantify the protein expression of PKC-iota, GLUT1, and c-Myc in cell lysates from fresh-frozen tissue or cultured NSCLC cells.
-
Positron Emission Tomography (PET): 18F-FDG PET scans can be used to non-invasively measure glucose uptake (SUVmax) in tumors in vivo.[1]
-
RNA Sequencing (RNA-Seq): To determine the mRNA expression levels of PRKCI (the gene encoding PKC-iota), SLC2A1 (GLUT1), and CA12.
Q4: Are there any clinical trials investigating PKC-iota inhibitors and associated biomarkers in NSCLC?
A4: Clinical trials involving PKC-iota inhibitors are ongoing. It is recommended to search clinical trial registries such as ClinicalTrials.gov for the most up-to-date information on active and recruiting trials for PKC-iota inhibitors in NSCLC, which may include correlative biomarker studies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the relationship between potential biomarkers and the efficacy of PKC-iota inhibitors.
Table 1: Correlation of PKC-iota Expression with Metabolic Biomarkers in NSCLC
| Biomarker | Correlation with PKC-iota Expression (Spearman's r) | p-value | Patient Cohort Size | Reference |
| GLUT1 Expression | 0.686 | <0.001 | 81 | [1] |
| 18F-FDG Uptake (SUVmax) | 0.649 | <0.001 | 45 | [1] |
Table 2: Efficacy of Auranofin in NSCLC Cell Lines with Varying CA12 Expression
| NSCLC Cell Line | Auranofin IC50 (µM) | CA12 Expression Level (TPM) | Predicted Sensitivity | Reference |
| Calu-3 | < 1.0 | Low | Sensitive | [2] |
| A549 | > 1.0 | High | Resistant | [2] |
| H460 | > 1.0 | High | Resistant | [2] |
TPM: Transcripts Per Million. Data are illustrative based on findings suggesting an inverse correlation between CA12 expression and auranofin sensitivity.[2]
Experimental Protocols
Immunohistochemistry (IHC) for PKC-iota in FFPE NSCLC Tissue
This protocol provides a general guideline for the immunohistochemical staining of PKC-iota in formalin-fixed, paraffin-embedded human NSCLC tissue sections.
Materials:
-
FFPE NSCLC tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-PKC-iota polyclonal antibody
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse with dH₂O.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with dH₂O and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PKC-iota antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by rinsing with dH₂O.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%) and xylene.
-
Apply mounting medium and a coverslip.
-
Western Blotting for GLUT1 and c-Myc in NSCLC Cell Lines
This protocol provides a general guideline for the detection of GLUT1 and c-Myc protein expression in NSCLC cell lines (e.g., A549, H460).
Materials:
-
NSCLC cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-GLUT1 and Rabbit anti-c-Myc
-
HRP-conjugated goat anti-rabbit secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cultured NSCLC cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-GLUT1 and anti-c-Myc) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
Strip the membrane of the primary and secondary antibodies using a stripping buffer.
-
Repeat the blocking and antibody incubation steps with an antibody against a loading control protein (e.g., β-actin).
-
Troubleshooting Guides
IHC for PKC-iota
| Issue | Possible Cause | Recommended Solution |
| No or weak staining | Primary antibody concentration too low | Increase primary antibody concentration or incubation time. |
| Inadequate antigen retrieval | Optimize antigen retrieval method (e.g., different buffer, pH, or heating time). | |
| Primary antibody not suitable for IHC | Confirm antibody is validated for IHC on FFPE tissues. | |
| Tissue over-fixed | Reduce fixation time for future samples. | |
| High background staining | Primary antibody concentration too high | Decrease primary antibody concentration. |
| Incomplete blocking | Increase blocking time or use a different blocking agent. | |
| Endogenous peroxidase activity | Ensure the peroxidase blocking step is performed correctly. | |
| Non-specific secondary antibody binding | Run a secondary antibody-only control. Consider using a pre-adsorbed secondary antibody. | |
| Uneven staining | Incomplete deparaffinization | Use fresh xylene and ensure adequate immersion time. |
| Tissue sections dried out during staining | Keep slides moist throughout the entire procedure. |
Western Blot for GLUT1 and c-Myc
| Issue | Possible Cause | Recommended Solution |
| No or weak bands | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Poor antibody binding | Optimize primary antibody concentration and incubation time. | |
| Inefficient protein transfer | Confirm transfer efficiency with Ponceau S staining. | |
| High background | Antibody concentration too high | Reduce primary and/or secondary antibody concentrations. |
| Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA for phospho-proteins). | |
| Inadequate washing | Increase the number and duration of washes with TBST. | |
| Multiple non-specific bands | Antibody cross-reactivity | Use a more specific monoclonal antibody if available. Optimize blocking and washing steps. |
| Protein degradation | Prepare fresh lysates and always use protease inhibitors. |
Visualizations
References
- 1. Protein kinase C-iota-mediated glycolysis promotes non-small-cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auranofin repurposing for lung and pancreatic cancer: low CA12 expression as a marker of sensitivity in patient-derived organoids, with potentiated efficacy by AKT inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Validation & Comparative
Selectivity profile of PKC-iota inhibitor 1 against other PKC isoforms
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the selectivity profile of PKC-iota inhibitor 1. The following sections detail its inhibitory activity, the experimental methodology used for its characterization, and its role within relevant signaling pathways.
Selectivity Profile of this compound
This compound, also identified as compound 19, is a known inhibitor of Protein Kinase C iota (PKC-ι) with a half-maximal inhibitory concentration (IC50) of 0.34 μM.[1] While potent against its primary target, comprehensive data on its selectivity against other PKC isoforms is limited in publicly available literature. Structure-activity relationship (SAR) studies of the chemical scaffold from which this compound was derived have indicated that, in general, compounds from this series exhibit limited selectivity within the broader PKC family.[2] However, these same studies suggest that there is potential for medicinal chemistry efforts to enhance selectivity towards the atypical PKC isoforms.[2]
Another potent inhibitor of PKC-iota, known as ICA-1, has a reported IC50 of approximately 0.1 μM. Notably, ICA-1 has been shown to be highly selective against the closely related atypical PKC isoform, PKC-zeta (PKC-ζ), which it does not inhibit.[3]
The table below summarizes the available quantitative data for these two inhibitors.
| Inhibitor | Target PKC Isoform | IC50 (µM) | Other PKC Isoforms Inhibited | Reference |
| This compound (compound 19) | PKC-ι | 0.34 | Data not available | [1] |
| ICA-1 | PKC-ι | ~0.1 | Does not inhibit PKC-ζ | [3] |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound is typically performed using biochemical kinase assays. A widely used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
ADP-Glo™ Kinase Assay Protocol
This protocol is a generalized procedure for determining the IC50 of an inhibitor against a specific kinase.
Materials:
-
Kinase (e.g., recombinant human PKC-ι)
-
Substrate (a suitable peptide or protein substrate for the kinase)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (containing the appropriate concentration of the enzyme in kinase buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP at their respective Km concentrations in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
PKC-iota Signaling Pathway
PKC-iota is a key component of several signaling pathways that are crucial for cell growth, proliferation, and survival. Its over-activity has been implicated in various cancers. The diagram below illustrates a simplified signaling cascade involving PKC-iota.
Caption: A simplified representation of the PKC-iota signaling pathway.
Experimental Workflow for Inhibitor Selectivity Profiling
The process of determining the selectivity of a kinase inhibitor involves a systematic workflow, from initial screening to detailed dose-response analysis.
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical protein kinase C iota expression and aurothiomalate sensitivity in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Selectivity: ATP-Competitive vs. Allosteric PKC-iota Inhibitors
A deep dive into the comparative efficacy and mechanisms of two distinct classes of Protein Kinase C-iota inhibitors, providing researchers with critical data for informed therapeutic development.
Protein Kinase C-iota (PKC-iota), an atypical member of the PKC family, has emerged as a significant therapeutic target, particularly in oncology. Its role in driving cell proliferation, survival, and metastasis in various cancers has spurred the development of inhibitors aimed at thwarting its oncogenic signaling. These inhibitors largely fall into two categories based on their mechanism of action: ATP-competitive and allosteric. This guide provides a comprehensive comparison of these two classes, supported by experimental data, to aid researchers and drug developers in navigating the landscape of PKC-iota inhibition.
Mechanism of Action: A Tale of Two Binding Sites
ATP-competitive inhibitors, as their name suggests, bind to the highly conserved ATP-binding pocket of the PKC-iota kinase domain. By occupying this site, they prevent the binding of ATP, a crucial step in the phosphotransfer reaction, thereby blocking the kinase's activity.
In contrast, allosteric inhibitors bind to a site on the enzyme distinct from the ATP pocket. This binding event induces a conformational change in the protein that ultimately leads to a reduction in its catalytic activity. A notable example of an allosteric target on PKC-iota is the PB1 domain, which is critical for its interaction with scaffolding proteins like Par6, a key step in its signaling cascade.
dot
Caption: Mechanisms of ATP-competitive and allosteric PKC-iota inhibition.
Quantitative Comparison of Inhibitor Performance
The efficacy of an inhibitor is determined by several key parameters, including its potency (IC50), binding affinity (Ki), and selectivity. The following tables summarize available data for representative ATP-competitive and allosteric PKC-iota inhibitors. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: ATP-Competitive PKC-iota Inhibitors
| Inhibitor | Target | IC50 | Cellular Potency (GI50) | Selectivity Profile |
| PKCiota-IN-1 | PKC-iota | 2.7 nM | Not Reported | Not Reported |
| PKCiota-IN-2 | PKC-iota | 2.8 nM | Not Reported | PKC-α: 71 nM, PKC-ε: 350 nM[1] |
| PKC-iota inhibitor 1 | PKC-iota | 0.34 µM | 11.3 µM (Huh-7 cells)[2] | Not Reported |
Table 2: Allosteric PKC-iota Inhibitors
| Inhibitor | Target Site | Biochemical IC50 | Cellular Potency (IC50) | Selectivity Profile |
| Aurothiomalate (ATM) | PB1 Domain | Not Reported | ~300 nM to >100 µM (in various lung cancer cell lines)[3][4] | Highly selective for PB1-PB1 domain interactions involving PKC-iota[5] |
| ICA-1 | Not specified | ~0.1 µM | 58% proliferation inhibition at 0.1 µM (BE(2)-C neuroblastoma cells) | Specific for PKC-iota over PKC-zeta[5] |
Experimental Protocols
Biochemical Kinase Assay (Fluorescence Polarization)
A common method to determine the biochemical potency (IC50) of kinase inhibitors is the fluorescence polarization (FP) assay.
-
Principle: This assay measures the change in the polarization of fluorescently labeled tracer that binds to the kinase. An inhibitor will displace the tracer, leading to a decrease in fluorescence polarization.
-
Protocol Outline:
-
A reaction mixture is prepared containing the PKC-iota enzyme, a fluorescently labeled tracer, and a buffer system.
-
Serial dilutions of the test inhibitor are added to the reaction mixture in a multi-well plate.
-
The reaction is initiated by the addition of ATP.
-
After incubation, the fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
Cellular potency is often assessed using viability assays like the MTT assay.
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.
-
Protocol Outline:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 (concentration for 50% of maximal inhibition of cell growth) is determined from the dose-response curve.
-
dot
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Correlating In Vitro Kinase Inhibition with Cellular Antiproliferative Effects
In the realm of drug discovery, particularly in oncology, kinase inhibitors represent a major class of targeted therapies. The journey from identifying a potential inhibitor to developing an effective drug involves a multi-faceted evaluation process. Two fundamental assays at the core of this process are in vitro kinase inhibition assays and cellular antiproliferative assays. While the former measures the direct interaction between a compound and its purified kinase target, the latter assesses the compound's overall effect on cancer cell growth and viability.
This guide provides an objective comparison of these two critical methodologies, supported by experimental data and detailed protocols. Understanding the relationship, and often the discrepancy, between the data generated from these assays is crucial for researchers, scientists, and drug development professionals to make informed decisions in the hit-to-lead and lead optimization phases.
Data Presentation: Comparing Potency In Vitro and in a Cellular Context
The potency of a kinase inhibitor is typically quantified by its IC50 value in biochemical assays and its GI50 value in cell-based assays. The IC50 represents the concentration of a drug that inhibits a specific target, like an isolated enzyme, by 50%.[1] In contrast, the GI50 is the concentration required to inhibit the proliferation of a whole cell by 50%.[1] The following tables summarize quantitative data for representative kinase inhibitors, illustrating the comparison between their biochemical potency and cellular effects.
Table 1: Biochemical vs. Cellular Potency of Selected Kinase Inhibitors
| Inhibitor | Primary Target(s) | Biochemical IC50 (nM) | Cancer Cell Line | Cellular GI50 (nM) |
| Osimertinib | EGFR (T790M, L858R) | <1 | NCI-H1975 (EGFR L858R/T790M) | 9 |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2, 2.5, 3.0, 5.8 | RT112/84 (FGFR3 fusion) | 8.8 |
| Pralsetinib | RET | 0.4 | TT (RET C634W) | 1.3 |
| Selpercatinib | RET | 0.9 | TT (RET C634W) | 1.4 |
| Rilpivirine | Aurora A | 116 | T47D (Breast Cancer) | ~7,500 |
Data compiled from multiple sources for illustrative purposes.[2][3]
Table 2: Key Differences Between In Vitro and Cellular Assays
| Feature | In Vitro Kinase Assay | Cellular Antiproliferative Assay |
| System | Cell-free, purified components (enzyme, substrate, ATP) | Whole, live cells in culture |
| Primary Endpoint | Direct inhibition of kinase enzymatic activity (e.g., phosphorylation) | Inhibition of cell growth, viability, or metabolic activity |
| Key Metric | IC50 : 50% inhibitory concentration against the target enzyme[1] | GI50 : 50% growth inhibition[1] |
| Complexity | Low; isolates a single molecular interaction | High; involves multiple biological processes |
| Information Gained | Target potency, selectivity, mechanism of inhibition (e.g., ATP-competitive) | Cellular potency, cytotoxicity, effects of metabolism, cell permeability |
| Influencing Factors | ATP concentration, substrate choice, enzyme source | Cell permeability, efflux pumps, off-target effects, cellular ATP levels, downstream signaling complexity[4][5][6] |
Visualizing Key Concepts
Signaling Pathway: The BRAF/MEK/ERK Cascade
The RAS/MAPK pathway is a critical signaling cascade that controls cell proliferation, differentiation, and survival.[7] Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell growth in cancers such as melanoma.[7][8] Kinase inhibitors are designed to block this signaling at specific nodes.
Caption: The BRAF/MEK/ERK signaling pathway with points of therapeutic intervention by kinase inhibitors.
Experimental Workflow: From Biochemical Screen to Cellular Validation
The development of a kinase inhibitor typically follows a structured workflow that begins with broad screening and progresses to more physiologically relevant models. This process is designed to identify compounds that are not only potent against their intended target but also effective in a complex cellular environment.
Caption: A typical workflow for kinase inhibitor discovery, from initial screening to cellular validation.
Logical Relationship: Bridging the In Vitro-Cellular Gap
A potent biochemical inhibitor does not always translate into a potent antiproliferative agent. Several cellular factors can influence a compound's efficacy, creating a gap between the two measurements. Understanding these factors is key to interpreting experimental results correctly.
Caption: Factors influencing the correlation between in vitro kinase inhibition and cellular effects.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Radiometric Filter Binding)
This protocol outlines a standard method to determine the IC50 of a compound against a purified kinase. It measures the incorporation of radiolabeled phosphate (³²P) from [γ-³²P]ATP into a substrate.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound stock solution (in DMSO)
-
96-well reaction plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation fluid and microplate scintillation counter
Methodology:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO and then dilute into the kinase reaction buffer to achieve the desired final concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Reaction Setup: To each well of a 96-well plate, add the kinase reaction buffer, the appropriate substrate, and the diluted test compound or DMSO control.
-
Initiate Reaction: Add the purified kinase to each well to start the reaction. Allow the plate to incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-60 minutes), ensuring the reaction stays within the linear range.[9]
-
Start Phosphorylation: Add [γ-³²P]ATP to each well to initiate the phosphorylation of the substrate.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with wash buffer to remove all unbound radiolabeled ATP.
-
Detection: Add scintillation fluid to each well of the dried filter plate and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the DMSO control (100% activity). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[2]
Protocol 2: Cellular Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (with serum and antibiotics)
-
96-well clear, flat-bottom cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
Microplate spectrophotometer (ELISA reader)
Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or DMSO vehicle control.
-
Incubation: Incubate the plate for a defined period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours.[10] During this time, visible purple precipitates (formazan crystals) will form in wells with viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance of the colored solution on a microplate reader at a wavelength between 550 and 600 nm.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Subtract the absorbance of the media-only blank from all readings. Normalize the data to the DMSO-treated control cells. Plot the percentage of growth inhibition against the log of the compound concentration and use non-linear regression to calculate the GI50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRAF gene: MedlinePlus Genetics [medlineplus.gov]
- 8. mdpi.com [mdpi.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. researchhub.com [researchhub.com]
Phase I Clinical Trial of Aurothiomalate in Advanced Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of the Phase I clinical trial results for aurothiomalate in patients with advanced solid tumors. The information is intended to support researchers, scientists, and drug development professionals in understanding the safety, tolerability, and pharmacokinetic profile of this agent. While a direct head-to-head Phase I trial with a comparable agent in the same cancer types is not available in published literature, this guide will draw comparisons with Auranofin, another gold-containing compound that has been investigated in oncology, to provide a broader context.
Executive Summary
Aurothiomalate (ATM), a gold-containing compound, has been evaluated in a Phase I clinical trial for advanced non-small-cell lung cancer (NSCLC), ovarian cancer, and pancreatic cancer based on its preclinical activity as a potent inhibitor of Protein Kinase C iota (PKCι) signaling.[1][2] The primary objective of the trial was to determine the maximum tolerated dose (MTD) and to characterize the safety profile and pharmacokinetics of intramuscularly administered aurothiomalate. The study established an MTD and demonstrated a dose-related accumulation of gold in plasma.[1][2] No objective responses were observed, with stable disease being the best response in a small number of patients.[2] As a comparator, Auranofin, an oral gold-containing compound and an inhibitor of thioredoxin reductase, has also been explored in clinical trials for various cancers, including lung and ovarian cancer.[3]
Aurothiomalate: Phase I Trial Data
The pivotal Phase I study of aurothiomalate was a dose-escalation trial in patients with advanced, pretreated NSCLC, ovarian, or pancreatic cancer.[1][2]
Table 1: Aurothiomalate Phase I Trial Design and Patient Demographics
| Parameter | Details |
| Trial Design | 3+3 Dose Escalation[1][2] |
| Patient Population | Advanced, pretreated Non-Small-Cell Lung Cancer, Ovarian Cancer, or Pancreatic Cancer[1][2] |
| Number of Patients | 15[1][2] |
| Administration Route | Intramuscular (IM)[1][2] |
| Dosing Schedule | Weekly for three 4-week cycles[1][2] |
| Dose Cohorts | 25 mg, 50 mg, 75 mg[1][2] |
Table 2: Pharmacokinetics and Safety of Aurothiomalate
| Parameter | Results |
| Maximum Tolerated Dose (MTD) | 50 mg IM weekly[1][2] |
| Dose-Limiting Toxicities (DLTs) | - 25 mg cohort: Hypokalemia (1 patient)[1][2]- 50 mg cohort: Urinary Tract Infection (1 patient)[1][2]- 75 mg cohort: None observed (in 2 patients)[1][2] |
| Pharmacokinetics | Dose-related accumulation of steady-state plasma concentrations of gold, consistent with linear pharmacokinetics.[1][2] |
| Most Common Adverse Events | Not explicitly detailed in the primary abstract, but included grade 3 hematologic toxicities.[1][2] |
Table 3: Anti-Tumor Activity of Aurothiomalate
| Parameter | Results |
| Objective Response Rate | 0%[2] |
| Best Response | Stable Disease (2 patients)[2] |
| Median Treatment Duration | 2 cycles (range 1-3)[1][2] |
Comparison with Auranofin
Auranofin is another gold-containing compound that has been repurposed for cancer therapy. Unlike aurothiomalate, auranofin is orally administered and its primary mechanism of action is the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox control.[3] Auranofin has been investigated in Phase I/II clinical trials for several cancers, including chronic lymphocytic leukemia, lung cancer, and ovarian cancer.[3]
A direct comparison of Phase I data is challenging due to the lack of a published, detailed Phase I dose-escalation study of auranofin in the same specific advanced cancers as the aurothiomalate trial. However, a pilot clinical trial of auranofin in recurrent epithelial ovarian, primary peritoneal, or fallopian tube cancer has been conducted to assess feasibility.[4]
Table 4: Aurothiomalate vs. Auranofin - A High-Level Comparison
| Feature | Aurothiomalate | Auranofin |
| Mechanism of Action | PKCι inhibitor[1][2] | Thioredoxin Reductase (TrxR) inhibitor[3] |
| Administration Route | Intramuscular[1][2] | Oral[3] |
| Status in Advanced Cancers | Phase I completed[1][2] | Investigated in Phase I/II trials for various cancers[3] |
| Reported MTD | 50 mg IM weekly (in NSCLC, Ovarian, Pancreatic Cancer)[1][2] | MTD varies depending on the trial and combination therapy. |
Experimental Protocols
Aurothiomalate Phase I Trial Protocol
The study employed a standard 3+3 dose-escalation design.[1][2] Patients with advanced, pretreated NSCLC, ovarian, or pancreatic cancer were enrolled into cohorts of 3-6 patients.[1][2] Each cohort was treated with a specific dose of aurothiomalate (25 mg, 50 mg, or 75 mg) administered as a weekly intramuscular injection for three 4-week cycles.[1][2] The dose was not escalated for individual patients.[1][2] Dose-limiting toxicities were assessed during the first cycle. If no DLTs were observed in the initial 3 patients of a cohort, the dose was escalated for the next cohort. If one DLT was observed, 3 more patients were enrolled at the same dose level. The MTD was defined as the highest dose level at which no more than one of six patients experienced a DLT.[1][2] Blood samples were collected to analyze elemental gold levels.[1][2] Tumor response was evaluated every 8 weeks using imaging.[2]
Visualizations
Signaling Pathway of Aurothiomalate
Caption: Aurothiomalate inhibits PKCι signaling.
Experimental Workflow: 3+3 Dose Escalation
Caption: 3+3 dose-escalation trial design workflow.
References
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for PKC-iota Inhibitor 1
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling PKC-iota inhibitor 1. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Protein Kinase C iota (PKC-iota) inhibitor 1 is a small molecule inhibitor with an IC50 of 0.34 μM, utilized in cancer research.[1][2] Due to its potential hazards, including being harmful if swallowed, causing skin and eye irritation, and possibly causing respiratory irritation, stringent safety protocols are mandatory.[3]
Personal Protective Equipment (PPE): A Tabulated Guide
A multi-layered approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.
| Protection Type | Solid Form (Powder) | Liquid Form (in Solvent) | Rationale & Specifications |
| Eye Protection | Safety goggles with side-shields | Safety goggles with side-shields | To prevent eye irritation from dust particles or splashes.[3] |
| Hand Protection | Protective gloves (e.g., Nitrile) | Protective gloves (e.g., Nitrile) | To prevent skin irritation and absorption.[3] |
| Body Protection | Impervious clothing / Lab coat | Impervious clothing / Lab coat | To protect skin from accidental contact.[3] |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area or with appropriate exhaust ventilation. A respirator may be required for high concentrations or aerosols. | To prevent respiratory tract irritation from dust or vapors.[3] |
Standard Operating Procedure for Handling this compound
The following workflow outlines the critical steps for safely handling this compound, from preparation to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
